1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile
Beschreibung
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Eigenschaften
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c1-2-13-4-5(3-11)6(12-13)7(8,9)10/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSKSBSRPIBIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis, Regioselective Alkylation, and Characterization of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: A Technical Whitepaper
Strategic Rationale & Introduction
The pyrazole scaffold is recognized as a "privileged structure" in modern medicinal chemistry and agrochemical development[1]. Specifically, the incorporation of a trifluoromethyl ( −CF3 ) group at the C3 position of the pyrazole ring dramatically enhances the lipophilicity, metabolic stability, and target binding affinity of the resulting molecules[2].
The compound 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile serves as a highly versatile, rigid electrophilic building block. The −CN group at the C4 position provides a handle for further transformations (e.g., reduction to primary amines, hydrolysis to carboxylic acids, or conversion to amidines), while the N1-ethyl group locks the tautomeric state of the pyrazole, ensuring predictable pharmacokinetics. However, the synthesis of this specific asymmetric pyrazole presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity during the N-alkylation of the ambident pyrazolide anion[3].
This whitepaper details a field-proven, self-validating methodology for the regioselective synthesis and rigorous structural elucidation of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Retrosynthetic Analysis & Pathway Selection
When constructing N-alkylated asymmetric pyrazoles, chemists typically choose between two primary routes:
-
De Novo Ring Synthesis: Condensation of an alkylhydrazine (e.g., ethylhydrazine) with a functionalized 1,3-dielectrophile. While this avoids late-stage alkylation, it often yields near 1:1 mixtures of 1,3- and 1,5-isomers due to the competing nucleophilicity of the substituted hydrazine nitrogens[2].
-
Late-Stage N-Alkylation: Direct alkylation of the pre-formed, commercially available parent heterocycle, 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
We select Late-Stage N-Alkylation because the tautomeric distribution and regioselectivity of N-functionalization in pyrazoles are highly sensitive to the electronic and steric effects of the C3-substituent[4]. By carefully tuning the base and solvent, we can exploit the steric bulk and electron-withdrawing nature of the −CF3 group to heavily bias the reaction toward the desired 1,3-isomer[3].
Caption: Reaction pathway and regioselectivity of N-alkylation for the pyrazole core.
Experimental Methodology: Regioselective N-Alkylation
Causality of Reaction Conditions
The parent pyrazole exists in a tautomeric equilibrium. Upon deprotonation, the resulting pyrazolide anion delocalizes its negative charge across both N1 and N2. Alkylation at N1 yields the target 1,3-isomer, while alkylation at N2 yields the 1,5-isomer.
The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and transition state sterics[3]. The −CF3 group at C3 creates significant steric hindrance at the adjacent N2 position. To maximize the yield of the N1-alkylated product, we must ensure the reaction proceeds under strict kinetic control with a "naked" reactive anion.
As demonstrated in the optimization data below, utilizing Cesium Carbonate ( Cs2CO3 ) in N,N-Dimethylformamide (DMF) provides the optimal environment. The large, highly polarizable Cs+ cation weakly coordinates with the pyrazolide anion compared to tighter ion-pairing seen with Na+ or K+ . In the polar aprotic solvent DMF, this weak coordination lowers the activation energy for the sterically favored N1 attack, driving the isomeric ratio to 92:8 in favor of the target[3].
Table 1: Optimization of N-Alkylation Conditions
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Ratio (1,3-isomer : 1,5-isomer) |
| 1 | K2CO3 | Acetone | 56 (Reflux) | 12 | 78 | 70:30 |
| 2 | K2CO3 | MeCN | 82 (Reflux) | 8 | 85 | 75:25 |
| 3 | Cs2CO3 | MeCN | 25 | 16 | 88 | 85:15 |
| 4 | Cs2CO3 | DMF | 25 | 12 | 94 | 92:8 |
| 5 | NaH | THF | 0 to 25 | 6 | 81 | 60:40 |
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; adherence to anhydrous conditions and temperature control is critical.
-
Deprotonation: Charge a flame-dried 250 mL round-bottom flask with 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (10.0 mmol, 1.61 g) and anhydrous DMF (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add Cs2CO3 (15.0 mmol, 4.89 g) portion-wise over 5 minutes. Stir the suspension at 0 °C for 30 minutes to ensure complete generation of the pyrazolide anion.
-
Alkylation: Add ethyl iodide (12.0 mmol, 0.96 mL) dropwise via syringe.
-
Kinetic Control: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours. In-Process Control (IPC): Analyze a 0.1 mL quenched aliquot via HPLC at 6 hours to confirm >95% conversion of the starting material.
-
Workup: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to thoroughly remove residual DMF, followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).
-
Note on Separation: The 1,3-isomer has a lower dipole moment than the 1,5-isomer and will elute first, allowing for baseline separation.
-
Structural Characterization and Isomer Elucidation
Standard 1D NMR ( 1H , 13C , 19F ) is insufficient to definitively distinguish between the 1-Ethyl-3-(trifluoromethyl) and 1-Ethyl-5-(trifluoromethyl) isomers because the scalar couplings are nearly identical. To establish absolute scientific trustworthiness, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) must be employed[4].
Expected 1D NMR Data for the 1,3-Isomer:
-
1H NMR (400 MHz, CDCl3 ): δ 8.05 (s, 1H, C5-H), 4.25 (q, J=7.3 Hz, 2H, N−CH2 ), 1.55 (t, J=7.3 Hz, 3H, CH3 ).
-
13C NMR (100 MHz, CDCl3 ): δ 143.5 (q, 2JC−F=38.5 Hz, C3), 135.2 (C5), 120.5 (q, 1JC−F=269.0 Hz, −CF3 ), 111.0 ( −CN ), 92.5 (C4), 48.2 ( N−CH2 ), 15.1 ( CH3 ).
-
19F NMR (376 MHz, CDCl3 ): δ -62.4 (s, 3F).
2D NMR Elucidation Logic: In the 1,3-isomer, the N1-ethyl group is spatially adjacent to the C5 proton. A 1H−1H NOESY experiment will reveal a strong through-space cross-peak between the N−CH2 quartet at 4.25 ppm and the C5-H singlet at 8.05 ppm. Conversely, if the product were the 1,5-isomer, the N1-ethyl group would be adjacent to the −CF3 group, which would be detected via a 1H−19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment, with no NOE to the C5 proton.
Caption: 2D NMR workflow for differentiating 1,3- and 1,5-trifluoromethyl pyrazole isomers.
Self-Validating Quality Control (QC) Protocols
To ensure the material is suitable for downstream pharmaceutical or agrochemical development, the following QC checks are mandatory:
-
HPLC-UV Purity: Run on a C18 reverse-phase column (Water/MeCN + 0.1% TFA gradient). The target compound must exhibit ≥98.5% Area Under Curve (AUC) at 254 nm, confirming the absence of the 1,5-isomer byproduct.
-
GC-MS (EI): Used to confirm the molecular weight ( m/z=189.1 ) and to screen for volatile impurities, specifically residual ethyl iodide or DMF, which can poison transition-metal catalysts in subsequent cross-coupling steps.
-
Karl Fischer Titration: Moisture content must be <0.1% to ensure precise stoichiometry in future air/moisture-sensitive reactions involving the −CN moiety.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: PMC / NIH URL:[Link]
-
Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
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A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Pyrazoles for Drug Discovery
Introduction: The Strategic Value of the Trifluoromethyl Group in Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique structure, featuring two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[2] However, the optimization of drug candidates requires fine-tuning of their physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles.
The introduction of a trifluoromethyl (CF₃) group onto the pyrazole ring is a powerful and widely adopted strategy in modern drug design.[1][3][4] The CF₃ moiety is far more than a simple bioisostere for a methyl group; its profound electronic and steric properties dramatically alter the parent molecule's characteristics.[4][5] Specifically, trifluoromethylation is known to modulate:
-
Acidity (pKa): The strong electron-withdrawing nature of the CF₃ group significantly impacts the acidity of the pyrazole ring's N-H proton.[1]
-
Lipophilicity (LogP): The CF₃ group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and target engagement.[1][4][6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby improving the compound's half-life.[3][4][8]
-
Binding Affinity: The unique electronic and hydrophobic properties of the CF₃ group can lead to new, favorable interactions within a target's binding pocket, enhancing potency and selectivity.[2][4][7]
This guide provides an in-depth analysis of these critical physicochemical properties, offering both theoretical grounding and practical experimental protocols for researchers in drug discovery and development.
Core Physicochemical Properties: A Quantitative Analysis
The decision to incorporate a CF₃ group is a strategic one, driven by the need to solve specific challenges in a drug discovery program, such as poor metabolic stability or low potency. Understanding the predictable effects of this substitution is key.
Electronic Effects and Acidity (pKa)
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly reduces the electron density of the pyrazole ring system.[8] A direct consequence of this is a marked increase in the acidity of the pyrazole N-H proton (a decrease in its pKa).
The pKa of a molecule is a critical parameter, as it dictates the ionization state at physiological pH (approx. 7.4), which in turn governs solubility, permeability, and target binding. For a pyrazole, the N-H proton is weakly acidic. Upon substitution with a CF₃ group, the resulting anion is stabilized by the inductive effect, making the proton more likely to dissociate.
Diagram: Inductive Effect of the CF₃ Group on Pyrazole
Caption: The CF₃ group pulls electron density from the pyrazole ring, increasing N-H acidity.
Table 1: Comparative pKa Values
| Compound | Typical pKa | Influence of CF₃ Group |
| Unsubstituted Pyrazole | ~14 | - |
| Trifluoromethyl-Pyrazole | ~8-9 (Predicted)[9] | Lowers pKa by several units |
Note: Experimental pKa values can vary based on substitution patterns and solvent conditions.
This reduction in pKa means that at physiological pH, a larger fraction of trifluoromethyl-substituted pyrazoles will exist in their deprotonated, anionic form compared to their non-fluorinated analogs. This can have significant implications for aqueous solubility and interactions with biological targets.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of pharmacokinetics, influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
The CF₃ group is highly lipophilic and its addition to a pyrazole scaffold almost invariably increases the molecule's LogP value.[6] This enhancement is often desirable as it can improve a compound's ability to cross cellular membranes and access intracellular targets.[4] However, excessive lipophilicity can lead to poor solubility, increased non-specific binding, and higher metabolic clearance. Therefore, the modulation of LogP with CF₃ groups must be carefully balanced.
Table 2: Impact of CF₃ Substitution on Lipophilicity
| Moiety | Hansch-Leo π Fragment Constant | Expected Impact on LogP |
| -CH₃ | +0.52 | Moderate Increase |
| -CF₃ | +0.88 | Significant Increase |
Data sourced from established fragment contribution models.
The increase in LogP upon CF₃ substitution is typically in the range of 0.5 to 1.0 LogP units, which can be a decisive factor in moving a compound into a more favorable "drug-like" chemical space.[6]
Metabolic Stability
One of the most compelling reasons to incorporate a CF₃ group is to enhance metabolic stability.[3][8] The primary route of metabolism for many drug molecules is oxidation by cytochrome P450 (CYP) enzymes in the liver.[10] This often occurs at electron-rich sites or at C-H bonds that can be readily hydroxylated.
The CF₃ group enhances metabolic stability through two primary mechanisms:
-
Steric Hindrance: The bulky CF₃ group can physically shield adjacent sites on the pyrazole ring from the active site of metabolic enzymes.
-
Electronic Deactivation: By withdrawing electron density, the CF₃ group makes the pyrazole ring less nucleophilic and therefore less susceptible to oxidative metabolism.[8] Furthermore, the C-F bond itself is extremely strong (bond dissociation energy of ~485 kJ/mol) and resistant to cleavage.[4]
This increased stability translates to a longer in vivo half-life (t½) and lower intrinsic clearance (CLint), which can lead to improved drug exposure and potentially a lower required dose.[11]
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of our findings, we employ standardized, validated protocols for measuring key physicochemical parameters.
Protocol: Determination of pKa by Potentiometric Titration
This protocol describes a robust method for determining the pKa of a trifluoromethyl-substituted pyrazole using potentiometric titration, a highly precise and widely used technique.[12][13]
Rationale: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added.[14] The pKa is determined by identifying the half-equivalence point on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[15]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[14][15]
-
Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).[15]
-
Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[14][15] This minimizes variations in activity coefficients.
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[14][15]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution (for acidic compounds).[15]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.[15]
Protocol: Determination of LogP by RP-HPLC
The "shake-flask" method is the traditional gold standard for LogP determination, but it can be resource-intensive. A high-throughput and reliable alternative is using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18][19]
Rationale: This method is based on the principle that a compound's retention time on a nonpolar (e.g., C18) stationary phase is linearly correlated with its lipophilicity.[20] By creating a calibration curve with compounds of known LogP values, the LogP of an unknown compound can be accurately estimated.[16][19]
Diagram: RP-HPLC Workflow for LogP Determination
Caption: Workflow for determining LogP using a calibrated RP-HPLC method.
Step-by-Step Methodology:
-
System Preparation: Set up an RP-HPLC system with a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a defined pH).
-
Calibration Standards: Prepare solutions of 5-7 commercially available compounds with well-established LogP values that span the expected LogP range of your test compound.
-
Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
Capacity Factor Calculation: For each standard, calculate the logarithm of the capacity factor (log k) using the formula: log k = log((t_R - t₀) / t₀).
-
Calibration Curve Construction: Plot the known LogP values of the standards (y-axis) against their calculated log k values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.97 for a valid calibration.[19]
-
Test Compound Analysis: Inject your trifluoromethyl-substituted pyrazole under the identical chromatographic conditions and record its retention time.
-
LogP Calculation: Calculate the log k for your test compound and use the equation from the calibration curve to determine its LogP value.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard in vitro tool in early drug discovery to assess a compound's susceptibility to Phase I metabolism.[10][21][22]
Rationale: Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[10] By incubating a test compound with liver microsomes and an essential cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time, which is an indicator of its metabolic stability.[10][21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).[21][23] Keep on ice.
-
Prepare a solution of the test compound at a concentration of 1 µM in the same buffer.[21]
-
Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This system continuously supplies the NADPH cofactor required for CYP enzyme activity.
-
-
Incubation:
-
Pre-warm the microsomal and test compound solutions at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[21]
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[10][21] The acetonitrile precipitates the proteins, stopping the enzymatic reaction.
-
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of this line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Conclusion and Future Perspectives
The strategic incorporation of trifluoromethyl groups into pyrazole scaffolds is a proven and powerful tactic in medicinal chemistry. The ability of the CF₃ group to predictably modulate key physicochemical properties—namely, increasing acidity, enhancing lipophilicity, and improving metabolic stability—provides drug designers with a critical tool for optimizing lead compounds.[1] The experimental protocols detailed in this guide offer a robust framework for quantifying these effects, enabling data-driven decisions in the complex, multi-parameter optimization process that is modern drug discovery. As synthetic methodologies for fluorination continue to advance, the application of trifluoromethyl-substituted pyrazoles is set to expand, further solidifying their role as a privileged structural motif in the development of next-generation therapeutics.
References
- A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training D
- Protocol for Determining pKa Using Potentiometric Titration - Cre
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simul
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (URL: )
- US6524863B1 - High throughput HPLC method for determining Log P values - Google P
- Microsomal Stability Assay Protocol - AxisPharm. (URL: )
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. (URL: [Link])
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
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Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines | Organic Letters - ACS Publications. (URL: [Link])
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. (URL: [Link])
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])
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Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])
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Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])
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Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC. (URL: [Link])
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Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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α‐CF3‐Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])
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metabolic stability in liver microsomes - Mercell. (URL: [Link])
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. (URL: [Link])
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (URL: [Link])
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])
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Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - NIH. (URL: [Link])
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchGate. (URL: [Link])
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC. (URL: [Link])
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Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. (URL: [Link])
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
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N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - ACS Publications. (URL: [Link])
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Crystal Structure Analysis of Pyrazole-4-Carbonitrile Derivatives: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
Pyrazole-4-carbonitrile derivatives are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and agrochemicals. The strategic placement of the strongly electron-withdrawing cyano group at the C4 position of the pyrazole ring exerts a profound influence on the molecule's dipole moment, lipophilicity, and hydrogen-bonding capacity.
Conducting rigorous Single-Crystal X-ray Diffraction (SCXRD) analysis on these derivatives is critical for three reasons:
-
Tautomeric Resolution: Pyrazoles often exhibit annular tautomerism. Crystallography provides definitive proof of the N-H proton's location, which is essential for understanding target-receptor interactions.
-
Geometric Precision: The carbonitrile unit acts as a highly directional hydrogen-bond acceptor. Mapping its precise spatial orientation informs structure-based drug design[1].
-
Supramolecular Mapping: Analyzing the crystal packing reveals the non-covalent interactions (e.g., π−π stacking, hydrogen bonding) that dictate the compound's solid-state stability and solubility[2].
Supramolecular Architecture & Intermolecular Causality
The crystal packing of pyrazole-4-carbonitriles is governed by a delicate balance of robust intermolecular forces. Understanding the causality behind these structural formations is essential for crystal engineering and polymorph screening.
-
Linearity and Planarity: The carbonitrile unit (C–C≡N) is highly linear, typically exhibiting a bond angle of ~179.2°[3]. Because of the conjugated π -system, the cyano group generally lies strictly within the plane of the pyrazole ring, minimizing steric strain and maximizing orbital overlap[4].
-
Hydrogen Bonding Networks: The pyrazole N-H acts as a potent hydrogen-bond donor. In symmetrically substituted derivatives, molecules frequently self-assemble via N-H···N interactions to form inversion dimers characterized by a classic R22(6) ring motif[3].
-
Secondary Interactions: The cyano nitrogen frequently accepts weaker hydrogen bonds from adjacent aromatic or aliphatic C-H groups (C-H···N interactions)[5]. Additionally, the planar nature of the pyrazole core facilitates C-H··· π and face-to-face π−π stacking interactions, which propagate 1D helical chains into complex 3D supramolecular architectures[2][6].
Experimental Workflow: From Crystallization to Refinement
The following self-validating protocol outlines the synthesis of high-quality structural data. Every step is designed to minimize experimental artifacts and maximize the signal-to-noise ratio.
Workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis of pyrazole-4-carbonitriles.
Step-by-Step Methodology
Phase 1: Crystal Growth
-
Solvent Selection: Dissolve ~20 mg of the purified pyrazole-4-carbonitrile derivative in a minimal volume of a suitable solvent system (e.g., ethanol or an ethanol/DMF mixture)[3][5].
-
Slow Evaporation: Allow the solution to evaporate slowly at room temperature (296 K) in a vibration-free environment. Causality: Rapid precipitation yields microcrystalline powders with high mosaicity. Slow evaporation allows the lattice to assemble thermodynamically, yielding single crystals with long-range order.
Phase 2: Data Collection
-
Mounting: Select a crystal of optimal dimensions (e.g., 0.56 × 0.35 × 0.23 mm) and mount it on a glass fiber or MiTeGen loop using paratone oil to prevent solvent loss[6].
-
Diffraction: Utilize a diffractometer equipped with Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Collect data at a cryogenic temperature (e.g., 100 K). Causality: Cryo-cooling significantly reduces the thermal vibrations (atomic displacement parameters) of the atoms, leading to higher resolution diffraction data and allowing for the precise location of the pyrazole N-H protons[6].
Phase 3: Structure Solution & Refinement
-
Absorption Correction: Perform multi-scan absorption correction (e.g., via CrysAlis PRO). Causality: Crystals are rarely perfect spheres; X-rays are absorbed differently depending on their path length through the crystal. Normalizing these intensities improves the internal agreement ( Rint ) of the dataset[5].
-
Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Disorder Handling: If the pyrazole N-H proton exhibits tautomeric disorder across the N2 and N3 atoms, assign partial occupancies (e.g., 0.5/0.5) and apply appropriate geometric restraints to maintain chemical sense[3].
Quantitative Crystallographic Data
To contextualize the structural parameters of this chemical class, the table below summarizes the crystallographic data for three distinct pyrazole-4-carbonitrile derivatives reported in the literature.
| Compound Name | Chemical Formula | Space Group | Unit Cell Parameters | Key Structural Features |
| 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile | C₁₂H₁₉N₃ | Monoclinic / Triclinic (Typical) | N/A | C–C≡N angle: 179.2°; forms inversion dimers via N-H···N bonds[3]. |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | P21/c (Monoclinic) | a=11.007 Å, b=7.726 Å, c=12.194 Å, β=115.71° | Features extensive hydrogen bonding via the 5-amino group[7]. |
| 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile | C₁₈H₁₃N₃O | Pbca (Orthorhombic) | a=6.832 Å, b=16.897 Å, c=25.796 Å, V=2978.1 ų | Butterfly-like structure; pyrazole/phenyl dihedral angles of 59.31° & 57.24°[6]. |
Self-Validating Quality Control (E-E-A-T)
A crystallographic model is essentially a hypothesis that must be validated against the raw diffraction data. The refinement process acts as a self-validating system. If a structural feature is misassigned (e.g., mistaking a cyano nitrogen for a carbon), the calculated structure factors ( Fc ) will diverge from the observed structure factors ( Fo ).
To ensure the trustworthiness of the structural model, the following metrics must be strictly evaluated prior to publication or database deposition:
-
R-factors: The conventional R1 value should be <0.06 for strong reflections ( I>2σ(I) ), and the weighted wR2 should be <0.15 [5][8]. High R-factors indicate a poor fit between the model and the data.
-
Goodness-of-Fit (S): The S value should converge close to 1.0 (e.g., 1.05). Values significantly higher or lower suggest that the standard uncertainties of the data were estimated incorrectly[5].
-
Residual Electron Density: The maximum and minimum residual electron density peaks ( Δρmax and Δρmin ) should fall within ±0.5 e Å⁻³ (unless heavy elements like halogens or metals are present)[5].
-
CheckCIF Validation: The final .cif file must be processed through the IUCr CheckCIF routine to identify and rectify any A-level or B-level alerts, ensuring absolute scientific integrity.
References
-
3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile Source: IUCr Journals URL:[3]
-
3-[(E)-3-(4-Methoxyphenyl)prop-2-enoyl]-1-(4-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile Source: PubMed Central (PMC) / NIH URL:[5]
-
3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile Source: PubMed Central (PMC) / NIH URL:[6]
-
Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitriles... Source: Kuwait Journal of Science URL:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 Source: PubChem / NIH URL:[7]
-
Comparative Analysis of Synthesis, Biological Relevance and X-Ray Crystallization of Novel Pyrano[2,3-C]Pyrazole Derivatives Source: GDC Kathua URL:[4]
-
X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]
-
3EJ2: Crystal structure of inorganic pyrophosphatase from burkholderia pseudomallei with bound 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carbonitrile Source: RCSB PDB URL:[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journalskuwait.org [journalskuwait.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. gdckathua.in [gdckathua.in]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
Decoding the Pharmacodynamics of Trifluoromethyl Pyrazoles: A Senior Scientist’s Technical Guide
The Physicochemical Paradigm: Why Trifluoromethyl (CF3)?
In modern medicinal chemistry, the integration of a trifluoromethyl ( −CF3 ) group into a pyrazole scaffold represents a masterclass in rational drug design. The −CF3 moiety is highly electronegative, profoundly lipophilic, and possesses a van der Waals radius comparable to an isopropyl group. When grafted onto a planar, nitrogen-rich pyrazole ring, it fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.
From an application scientist's perspective, the −CF3 group achieves three critical objectives:
-
Metabolic Shielding: It protects the pyrazole core from rapid cytochrome P450-mediated oxidative degradation.
-
Enhanced Membrane Permeability: The increased lipophilicity drives superior intracellular accumulation.
-
Target Specificity via Steric Hindrance: The bulky nature of the −CF3 group allows the molecule to exploit unique hydrophobic pockets within target proteins, dictating high selectivity 1.
Divergent Mechanisms of Action (MOA)
The trifluoromethyl pyrazole scaffold is not a "one-trick pony." Depending on the peripheral functionalization (e.g., carboxamides, diaryl substitutions), the core structure can be directed toward entirely different biological targets.
COX-2 Selectivity: The Steric Hindrance Model
Non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Mavacoxib rely heavily on the −CF3 -pyrazole core 2. The mechanism of action is driven by the structural divergence between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). While both enzymes catalyze the conversion of arachidonic acid to inflammatory prostaglandins, COX-2 possesses a slightly larger hydrophobic side pocket due to the substitution of Isoleucine-523 (in COX-1) with Valine-523 (in COX-2).
The −CF3 group acts as a precise structural key. It fits deeply into the expanded Val523 pocket of COX-2, stabilized by polar and π−π interactions. In COX-1, the bulkier Isoleucine residue creates steric clashes with the −CF3 group, preventing deep binding. This steric blockade prevents arachidonic acid from reaching the catalytic site, achieving potent anti-inflammatory effects while minimizing gastrointestinal toxicity associated with COX-1 inhibition 1.
Calcineurin-Independent NFAT Regulation
Beyond inflammation, 3,5-Bis(trifluoromethyl)pyrazoles (BTPs) have emerged as potent immunosuppressive agents. Traditional immunosuppressants like Cyclosporin A and FK506 function by inhibiting calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T cells (NFAT).
However, BTPs operate via a distinct, calcineurin-independent mechanism. These compounds inhibit NFAT-dependent transcription and subsequent Interleukin-2 (IL-2) synthesis without directly blocking calcineurin's phosphatase activity 3. This unique MOA allows for the suppression of T-cell activation and cytokine production while potentially bypassing the severe nephrotoxicity associated with broad calcineurin inhibition.
Tubulin Polymerization Inhibition via the Colchicine Pocket
In oncology, diaryl(trifluoromethyl)pyrazoles have been synthesized as molecular hybrids targeting microtubule dynamics. These compounds act by binding directly to the colchicine site on tubulin 4. The incorporation of the −CF3 group provides critical hydrogen bond acceptors (mediated via water networks) that stabilize the compound within the tubulin binding cleft. By impeding tubulin assembly, these agents disrupt the formation of the mitotic spindle, arresting cancer cells in the G2/M phase and inducing apoptosis 4.
Divergent pharmacological pathways of trifluoromethyl pyrazole scaffolds.
Quantitative Structure-Activity Relationship (SAR) Data
To understand the translational value of these compounds, we must look at the quantitative data. The table below summarizes the structure-activity relationships across different therapeutic targets.
| Compound Class | Primary Target | Key Structural Feature | Pharmacological Effect | Representative Metric |
| Trifluoromethyl-pyrazole-carboxamides | COX-2 | −CF3 group targeting Val523 pocket | Anti-inflammatory | IC50<0.1μM (COX-2) |
| 3,5-Bis(trifluoromethyl)pyrazoles (BTPs) | NFAT | Dual −CF3 groups | Immunosuppressive | IL-2 Inhibition IC50≈10−50 nM |
| Diaryl(trifluoromethyl)pyrazoles | Tubulin (Colchicine site) |
−CF3
| Anticancer (Mitotic arrest) | Ki (Colchicine competition) = 2.2μM |
Validated Experimental Protocols
As an application scientist, I emphasize that a protocol is only as good as its internal validation. The following methodologies are designed not just to generate data, but to prove the causality of the mechanism.
Protocol A: In Vitro COX-2 Selectivity Profiling
Objective: Determine the selectivity index (SI) of novel −CF3 -pyrazoles for COX-2 over COX-1. Causality & Validation: We utilize a fluorometric assay measuring the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) during the reduction of PGG2 to PGH2 . This directly quantifies the peroxidase activity coupled to cyclooxygenase function. To ensure self-validation, Celecoxib is run in parallel as a positive control. If the assay cannot replicate Celecoxib's known >100-fold selectivity for COX-2, the assay system is deemed invalid.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing hematin (1 μM ), which is essential for peroxidase activity.
-
Inhibitor Incubation: Dispense 10 μL of the −CF3 -pyrazole compound (serial dilutions in DMSO) into a 96-well plate. Add 10 μL of the respective COX enzyme. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical because −CF3 -pyrazoles exhibit time-dependent, tight-binding inhibition.
-
Substrate Addition: Initiate the reaction by adding 10 μL of arachidonic acid (final concentration 100 μM ) and ADHP.
-
Kinetic Readout: Measure fluorescence immediately at Ex/Em = 535/587 nm over 5 minutes.
-
Data Synthesis: Calculate the IC50 for both isoforms. The Selectivity Index is defined as IC50(COX-1)/IC50(COX-2) .
Protocol B: Fluorescence-Based Tubulin Polymerization Assay
Objective: Confirm that diaryl(trifluoromethyl)pyrazoles inhibit tubulin by binding specifically to the colchicine pocket. Causality & Validation: Colchicine exhibits low fluorescence in aqueous solution but undergoes a massive quantum yield increase when bound to tubulin. If our −CF3 -pyrazole binds to the same pocket, it will competitively exclude colchicine, resulting in a concentration-dependent decrease in fluorescence [[4]](). This orthogonal competition assay self-validates that the drug is a targeted inhibitor, not a non-specific protein denaturant.
Step-by-Step Methodology:
-
Tubulin Preparation: Dilute purified bovine brain tubulin to 3 μM in PIPES buffer (80 mM, pH 6.9) containing 2 mM MgCl2 and 0.5 mM EGTA.
-
Pre-incubation: Add the −CF3 -pyrazole compound at varying concentrations (0.1 to 10 μM ) to the tubulin solution. Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Colchicine Competition: Add colchicine to a final concentration of 3 μM . Incubate for an additional 30 minutes.
-
Fluorescence Measurement: Read the plate at an excitation of 350 nm and an emission of 440 nm.
-
Thermodynamic Validation: Plot the fractional decrease in fluorescence against compound concentration to calculate the inhibitory constant ( Ki ) using the Cheng-Prusoff equation.
Step-by-step workflow for the competitive fluorescence-based tubulin assay.
References
-
[1] Hawash, M., Shweiki, N., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. BMC Chemistry. 1
-
[3] Djuric, S. W., et al. (2000). 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator. Journal of Medicinal Chemistry, ACS Publications. 3
-
[4] (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega, ACS Publications. 4
-
[2] (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. 2
Sources
An In-depth Technical Guide to the Exploration of Pyrazole Scaffolds in Medicinal Chemistry
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of medicinal chemistry's most valuable "privileged scaffolds."[1][2] Its unique physicochemical properties and synthetic tractability have cemented its role as a cornerstone in the design of novel therapeutics. Since the first synthesis of a pyrazole derivative by Ludwig Knorr in 1883, this moiety has been incorporated into a multitude of clinically successful drugs spanning a vast range of therapeutic areas.[3][4] This guide provides an in-depth exploration of the pyrazole core, elucidating the rationale behind its widespread use, common synthetic strategies, key pharmacological applications, and the principles of structure-activity relationship (SAR) optimization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
The Pyrazole Core: Physicochemical Rationale for a Privileged Scaffold
The utility of the pyrazole ring in drug design is not coincidental; it stems from a unique combination of electronic and structural features that favorably influence molecular interactions, pharmacokinetics, and metabolic stability.
1.1. Structural and Electronic Properties The pyrazole ring is a π-excessive aromatic system.[5][6] The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[7] This dual functionality allows the pyrazole core to engage in a variety of interactions with biological targets.[2] Its aromaticity is intermediate among common heterocycles, and it is a weak base with a pKa of approximately 2.5.[3][8]
1.2. The Pyrazole as a Bioisostere A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazole ring is an exceptionally effective bioisostere for several common moieties.[7][9]
-
Arene Bioisostere: Pyrazole can replace a phenyl ring, often leading to improved physicochemical properties. For instance, pyrazole is significantly less lipophilic (ClogP ≈ 0.24) than benzene (ClogP ≈ 2.14), which can enhance aqueous solubility and reduce metabolic liability associated with aromatic oxidation.[7][8]
-
Phenol Bioisostere: The N-H of the pyrazole ring can mimic the hydroxyl group of a phenol, acting as a hydrogen bond donor. This replacement can improve metabolic stability by removing a site susceptible to glucuronidation or sulfation.[8]
-
Amide Bioisostere: In certain contexts, the pyrazole ring has been successfully employed as a non-classical bioisostere for an amide functional group, offering a more rigid and metabolically stable alternative.[9]
The strategic replacement of other functional groups with a pyrazole core can thus be a powerful tool to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Comparative Physicochemical Properties
| Property | Pyrazole | Benzene | Imidazole |
|---|---|---|---|
| ClogP | 0.24[7] | 2.14[7] | -0.08 |
| pKa (of conjugate acid) | 2.5[8] | N/A | 7.1[8] |
| Hydrogen Bonding | 1 Donor, 1 Acceptor[7] | None | 1 Donor, 1 Acceptor |
| Aromaticity | Intermediate[7] | High | Intermediate |
Synthetic Strategies for Pyrazole Scaffolds
The accessibility of the pyrazole core is a major advantage for its use in drug discovery. Synthetic routes are well-established, versatile, and amenable to modern high-throughput chemistry techniques.[10][11]
2.1. Classical Synthesis: Knorr and Related Cyclocondensations The most fundamental approach to pyrazole synthesis is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound.[10][12] This is famously known as the Knorr pyrazole synthesis. The choice of substituted hydrazines and dicarbonyl precursors allows for direct installation of desired functionality onto the pyrazole ring.
2.2. Modern Synthetic Methodologies While classical methods are robust, modern techniques have been adopted to improve efficiency, yield, and environmental impact.[13][14]
-
Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates reaction times, often reducing multi-hour refluxes to mere minutes, while improving yields.[14][15]
-
Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials are highly efficient for rapidly generating molecular diversity, a key goal in library synthesis for screening campaigns.[10]
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkenes or alkynes provides another powerful route to pyrazole and pyrazoline derivatives.[5][16]
The choice of synthetic route is dictated by the desired substitution pattern and the scale of the synthesis. For library generation, MCRs and microwave-assisted protocols are often preferred, whereas for process scale-up, a robust and well-understood cyclocondensation may be chosen.
Caption: General workflow for pyrazole synthesis in drug discovery.
Pharmacological Landscape of Pyrazole-Based Drugs
The pyrazole scaffold is present in dozens of FDA-approved drugs, demonstrating its remarkable therapeutic versatility.[7] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[3][13]
Table 2: Selected FDA-Approved Drugs Featuring a Pyrazole Scaffold
| Drug Name | Brand Name® | Target / Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| Celecoxib | Celebrex® | Selective COX-2 Inhibitor[17] | Anti-inflammatory, Pain |
| Sildenafil | Viagra® | Phosphodiesterase-5 (PDE5) Inhibitor[18] | Erectile Dysfunction, PAH |
| Apixaban | Eliquis® | Factor Xa Inhibitor[18] | Anticoagulant |
| Ruxolitinib | Jakafi® | JAK1/JAK2 Inhibitor[18] | Myelofibrosis, Polycythemia Vera |
| Crizotinib | Xalkori® | ALK/ROS1 Kinase Inhibitor[18] | Non-Small Cell Lung Cancer |
| Lorlatinib | Lorbrena® | ALK/ROS1 Kinase Inhibitor[7] | Non-Small Cell Lung Cancer |
| Asciminib | Scemblix® | Allosteric BCR-ABL1 Inhibitor[18] | Chronic Myelogenous Leukemia |
| Berotralstat | Orladeyo® | Plasma Kallikrein Inhibitor[18] | Hereditary Angioedema |
| Rimonabant | Acomplia (withdrawn) | CB1 Receptor Inverse Agonist[8] | Anti-obesity |
3.1. Anti-inflammatory Agents: The COX-2 Story Perhaps the most famous pyrazole-containing drug is Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor.[17] The pyrazole ring is central to its activity. Molecular modeling studies show that the substituents on the pyrazole core form critical interactions within the COX-2 active site, including hydrogen bonds and π-π stacking, which contribute to its potency and selectivity over the COX-1 isoform.[19]
3.2. Anticancer Therapeutics: Kinase Inhibition The pyrazole scaffold is a dominant feature in modern oncology, particularly in the development of small-molecule kinase inhibitors.[20] Drugs like Crizotinib, Ruxolitinib, and Lorlatinib target specific kinases that drive tumor growth.[7][18] The pyrazole core often serves as a stable anchor that correctly orients other functional groups to interact with the ATP-binding pocket of the target kinase.[20] For example, in ALK inhibitors, the pyrazole can form key hydrogen bonds with the hinge region of the kinase domain.
Caption: Mechanism of pyrazole-based kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole scaffold is a cornerstone of optimizing potency, selectivity, and pharmacokinetic properties. SAR studies involve synthesizing and testing a series of analogues to understand how changes in chemical structure affect biological activity.[21][22]
A prime example is the development of p38 MAP kinase inhibitors for inflammatory diseases.[21] Researchers synthesized a library of fused pyrazole derivatives and evaluated them for their ability to inhibit the p38α enzyme.[22]
-
Core Scaffold: A fused pyrazole-pyridazine system was identified as a potent core.[22]
-
Substitutions at Position R1: Exploration at one position of the pyrazole ring with small alkyl or aryl groups was found to be critical for binding to a key hydrophobic pocket in the enzyme.
-
Substitutions at Position R2: Modification of a distal phenyl ring with polar groups (e.g., amides) was used to enhance solubility and form hydrogen bonds with the enzyme's hinge region.
This iterative process, guided by enzyme inhibition data and later by co-crystal structures, led to the identification of compounds with low nanomolar potency and good oral bioavailability.[21][22]
Caption: The iterative logic of a Structure-Activity Relationship (SAR) study.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-documented protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of a pyrazole derivative.
5.1. Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a classic cyclocondensation reaction to form a pyrazole core, a foundational experiment in many medicinal chemistry labs.
Objective: To synthesize 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole.
Materials:
-
1,3-Diphenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 1,3-diphenyl-4,4,4-trifluorobutane-1,3-dione (e.g., 10 mmol, 3.06 g).
-
Reagent Addition: Add anhydrous ethanol (100 mL) to dissolve the starting material. Sequentially add phenylhydrazine hydrochloride (11 mmol, 1.60 g) and sodium acetate (12 mmol, 0.98 g). The sodium acetate acts as a base to free the phenylhydrazine.
-
Reaction Condition: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Extraction: Pour the concentrated mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from ethanol/water to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
5.2. Protocol: In-Vitro Kinase Inhibition Assay (e.g., for a JAK2 Inhibitor)
This protocol outlines a common biochemical assay to determine the potency (IC₅₀) of a synthesized pyrazole compound against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)
-
Adenosine-5'-triphosphate (ATP)
-
Test compound (pyrazole derivative) dissolved in DMSO
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
DELFIA® Eu-N1 labeled anti-phosphotyrosine antibody
-
DELFIA® Streptavidin-coated 96-well plates
-
DELFIA® Enhancement solution and wash buffer
-
Time-resolved fluorescence (TRF) plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound (e.g., from 100 µM to 1 nM) in 100% DMSO. Then, dilute these solutions into the assay buffer.
-
Plate Coating (Pre-incubation): Add the biotinylated peptide substrate to the streptavidin-coated microtiter plates and incubate for 1 hour at room temperature to allow for binding. Wash the plates 3 times with wash buffer.
-
Kinase Reaction:
-
To each well, add 10 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 20 µL of a solution containing the JAK2 enzyme in assay buffer.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (at a concentration near its Km for JAK2, e.g., 10 µM).
-
Incubate the plate at 30 °C for 60 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding 50 µL of stop buffer containing EDTA.
-
Add 50 µL of the Eu-N1 labeled anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plates 6 times with wash buffer to remove unbound antibody.
-
-
Signal Measurement: Add 100 µL of DELFIA® Enhancement solution to each well. Incubate for 10 minutes. Measure the time-resolved fluorescence signal using a plate reader (Excitation: 340 nm, Emission: 615 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive control (DMSO only, 100% activity) and negative control (no ATP, 0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Future Perspectives
The exploration of pyrazole scaffolds in medicinal chemistry is far from complete. Emerging trends include their use in developing Proteolysis Targeting Chimeras (PROTACs), where the pyrazole may serve as a ligand for an E3 ligase or the target protein. Furthermore, novel synthetic methods continue to expand the accessible chemical space, allowing for the creation of more complex and finely-tuned pyrazole derivatives.[14][23] The continued success of this scaffold ensures it will remain a focus of academic and industrial research for years to come, promising new therapies for a wide range of human diseases.
References
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
- Part 1: Structure-Activity Relationship (SAR)
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Application Notes and Protocols: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of electronic and steric properties that are highly conducive to forming key interactions within protein binding sites. The strategic incorporation of a trifluoromethyl (CF3) group and a cyano (CN) group, as seen in 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, further enhances its potential as a versatile building block in drug discovery. The CF3 group can improve metabolic stability, lipophilicity, and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be chemically transformed into other functional groups.[1][2][3]
This document provides a comprehensive guide to the applications of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile as a key intermediate in the synthesis of bioactive molecules, with a particular focus on its emerging role in the development of kinase inhibitors for inflammatory diseases and cancer.
Chemical Properties and Synthetic Versatility
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a crystalline solid with the molecular formula C7H6F3N3 and a molecular weight of 189.14 g/mol .[4] Its structure features a pyrazole ring substituted with an ethyl group at the N1 position, a trifluoromethyl group at the C3 position, and a carbonitrile group at the C4 position.
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Synthetic Protocols for the N-Arylation of 3-Trifluoromethyl-1H-Pyrazoles: An Application Guide
Introduction: The Significance of N-Aryl-3-trifluoromethyl-1H-pyrazoles
The 3-trifluoromethyl-1H-pyrazole scaffold is a privileged motif in modern medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this pyrazole core is further functionalized with an aryl group at the N1-position, the resulting N-aryl-3-trifluoromethyl-1H-pyrazoles often exhibit potent biological activities. Prominent examples include the COX-2 inhibitor Celecoxib and the fungicide Penthiopyrad, underscoring the importance of this structural class in drug discovery and development.[1][2]
This guide provides an in-depth overview of the primary synthetic strategies for the N-arylation of 3-trifluoromethyl-1H-pyrazoles. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for the most effective methods, including copper-catalyzed, palladium-catalyzed, and transition-metal-free approaches. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.
Core Synthetic Strategies: A Comparative Overview
The N-arylation of 3-trifluoromethyl-1H-pyrazole primarily relies on transition-metal-catalyzed cross-coupling reactions. The most prevalent methods are copper-catalyzed Ullmann and Chan-Lam couplings, and palladium-catalyzed Buchwald-Hartwig amination. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.
General Experimental Workflow
A generalized workflow for these N-arylation reactions is depicted below. The specific parameters (catalyst, ligand, base, solvent, temperature) will vary depending on the chosen protocol.
Caption: Generalized experimental workflow for N-arylation.
Copper-Catalyzed N-Arylation (Ullmann-Type and Chan-Lam Couplings)
Copper-catalyzed methods are the workhorses for N-arylation of azoles due to the lower cost of copper and often milder reaction conditions compared to palladium.[3][4]
The Ullmann Condensation
The Ullmann condensation is a classic method involving the coupling of an N-H containing heterocycle with an aryl halide, typically an iodide or bromide.[5][6] Modern protocols utilize catalytic amounts of a copper(I) salt, often in combination with a ligand to facilitate the reaction at lower temperatures.[3][6]
Causality and Mechanistic Insight: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The base deprotonates the pyrazole, forming a copper pyrazolate intermediate. Oxidative addition of the aryl halide to the Cu(I) center forms a Cu(III) species, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[4] The choice of ligand, often a diamine or phenanthroline derivative, is crucial for stabilizing the copper catalyst and increasing its reactivity, allowing for lower reaction temperatures.[5][7]
Caption: Simplified catalytic cycle for Ullmann N-arylation.
Protocol: Copper/Diamine-Catalyzed N-Arylation of 3-Trifluoromethyl-1H-pyrazole
This protocol is adapted from the work of Buchwald and co-workers, which provides a general and effective method for the N-arylation of various azoles.[5][7]
-
Reagents & Materials:
-
3-Trifluoromethyl-1H-pyrazole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (ligand)
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuI (5 mol%), the diamine ligand (20 mol%), and the base (K2CO3 or K3PO4, 2.1 equiv.).
-
Add 3-trifluoromethyl-1H-pyrazole (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
-
Regioselectivity Note: For unsymmetrical pyrazoles like 3-trifluoromethyl-5-methylpyrazole, N-arylation typically occurs at the less sterically hindered nitrogen atom.[8]
The Chan-Lam Coupling
The Chan-Lam coupling offers a complementary approach, utilizing arylboronic acids as the arylating agent.[9][10] This method often proceeds under milder conditions, sometimes even at room temperature and open to the air, making it operationally simple.[11][12]
Causality and Mechanistic Insight: The Chan-Lam reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)2. The proposed mechanism involves the formation of a copper(II)-pyrazolate complex. Transmetalation with the arylboronic acid forms an aryl-copper(II)-pyrazolate species. Subsequent reductive elimination yields the N-arylated product and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.[13]
Protocol: Chan-Lam N-Arylation of 3-Trifluoromethyl-1H-pyrazole
This protocol is a generalized procedure based on established Chan-Lam coupling methodologies.[9][11]
-
Reagents & Materials:
-
3-Trifluoromethyl-1H-pyrazole
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
Triethylamine (TEA) or pyridine (as base and/or ligand)
-
Dichloromethane (DCM) or methanol
-
Reaction vial, magnetic stirrer
-
-
Step-by-Step Procedure:
-
In a vial, combine 3-trifluoromethyl-1H-pyrazole (1.0 equiv.), arylboronic acid (1.5 equiv.), and Cu(OAc)2 (10-20 mol%).
-
Add the solvent (e.g., DCM) followed by the base (e.g., triethylamine, 2.0 equiv.).
-
Stir the mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or GC-MS. Reactions can take from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-arylpyrazole.
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
While copper catalysis is more common for pyrazoles, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative, particularly for coupling with aryl triflates or for substrates that are challenging under copper catalysis.[14][15][16]
Causality and Mechanistic Insight: This reaction involves a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl halide or triflate to a Pd(0) complex forms a Pd(II) intermediate. Coordination of the deprotonated pyrazole and subsequent reductive elimination releases the N-arylpyrazole and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, XPhos) are essential for promoting the reductive elimination step and preventing catalyst decomposition.[15][17]
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol: Palladium-Catalyzed N-Arylation with an Aryl Triflate
This protocol is based on a method developed for the coupling of pyrazoles with aryl triflates.[14][15]
-
Reagents & Materials:
-
3-Trifluoromethyl-1H-pyrazole
-
Aryl triflate
-
Palladium(II) acetate (Pd(OAc)2) or Pd2(dba)3
-
tBuBrettPhos (ligand)
-
Potassium phosphate (K3PO4)
-
Anhydrous toluene or 1,4-dioxane
-
Glovebox or Schlenk line for inert atmosphere setup
-
-
Step-by-Step Procedure:
-
Inside a glovebox, charge a vial with Pd(OAc)2 (2 mol%), tBuBrettPhos (4 mol%), and K3PO4 (1.5 equiv.).
-
Add 3-trifluoromethyl-1H-pyrazole (1.2 equiv.) and the aryl triflate (1.0 equiv.).
-
Add anhydrous toluene.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water, dry the organic layer over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product via silica gel chromatography.
-
Transition-Metal-Free N-Arylation
For certain applications, avoiding transition metal catalysts is desirable to prevent product contamination. A notable metal-free method involves the use of hypervalent iodine reagents, such as diaryliodonium salts.[18][19]
Causality and Mechanistic Insight: This reaction proceeds via a nucleophilic aromatic substitution (SNAr-like) mechanism. The pyrazolate anion attacks the ipso-carbon of the diaryliodonium salt, displacing a molecule of iodoarene. The reaction is often fast and occurs under mild conditions, typically requiring only a simple base.[18]
Protocol: Metal-Free N-Arylation with a Diaryliodonium Salt
This protocol is adapted from literature procedures for the N-arylation of pyrazoles using diaryliodonium salts.[18][19]
-
Reagents & Materials:
-
3-Trifluoromethyl-1H-pyrazole
-
Diaryliodonium salt (e.g., diphenyliodonium triflate)
-
Aqueous ammonia or another mild base
-
Acetonitrile or Dichloromethane
-
Round-bottom flask, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Dissolve 3-trifluoromethyl-1H-pyrazole (1.2 equiv.) and the diaryliodonium salt (1.0 equiv.) in acetonitrile.
-
Add aqueous ammonia (2.0 equiv.) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to obtain the N-arylpyrazole.
-
Data Summary: Comparison of N-Arylation Protocols
| Method | Catalyst/Reagent | Arylating Agent | Typical Base | Typical Solvent | Temp (°C) | Yields | Key Advantages |
| Ullmann | CuI / Diamine Ligand | Aryl Iodide/Bromide | K2CO3, K3PO4 | Toluene, Dioxane | 110 | Good-Excellent | Cost-effective, robust, well-established |
| Chan-Lam | Cu(OAc)2 | Arylboronic Acid | TEA, Pyridine | DCM, Methanol | RT - 50 | Moderate-Excellent | Mild conditions, air-tolerant, simple setup |
| Buchwald-Hartwig | Pd(OAc)2 / Phosphine Ligand | Aryl Triflate/Halide | K3PO4, Cs2CO3 | Toluene, Dioxane | 80-110 | Good-Excellent | Broad substrate scope, high functional group tolerance |
| Metal-Free | Diaryliodonium Salt | Diaryliodonium Salt | Aq. NH3 | Acetonitrile, DCM | RT | Good-Excellent | Metal-free, very mild conditions, rapid |
Conclusion
The N-arylation of 3-trifluoromethyl-1H-pyrazole is a critical transformation for the synthesis of valuable compounds in the pharmaceutical and agrochemical industries. This guide has detailed the most reliable and versatile methods: copper-catalyzed Ullmann and Chan-Lam couplings, palladium-catalyzed Buchwald-Hartwig amination, and a transition-metal-free approach using diaryliodonium salts. By understanding the mechanistic principles and following the detailed protocols, researchers can effectively synthesize a diverse range of N-aryl-3-trifluoromethyl-1H-pyrazoles. The choice of method will ultimately depend on the specific substrate, desired scale, functional group compatibility, and cost considerations.
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High-Throughput Screening Assays for Pyrazole-Based Compound Libraries: Application Notes and Protocols
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] Notably, several blockbuster drugs, such as the kinase inhibitors Ruxolitinib and Ibrutinib, feature a pyrazole core, underscoring its significance in the development of targeted therapies.[1]
This guide provides an in-depth exploration of high-throughput screening (HTS) methodologies tailored for the evaluation of pyrazole-based compound libraries. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but a strategic framework for identifying and characterizing novel bioactive pyrazole derivatives, with a particular focus on kinase inhibition.
Strategic Overview of a Pyrazole Library Screening Campaign
A successful screening campaign for a pyrazole library requires a multi-faceted approach, beginning with high-throughput biochemical assays to identify initial hits, followed by secondary assays and cell-based validation to confirm on-target activity and assess cellular efficacy.
Figure 1: A generalized workflow for the high-throughput screening and validation of a pyrazole-based compound library targeting a specific kinase.
Biochemical High-Throughput Screening Assays
Biochemical assays are the workhorse of primary HTS campaigns, offering high sensitivity, reproducibility, and amenability to automation.[6] For kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® are two of the most robust and widely adopted platforms.[7][8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Principle of the Assay:
TR-FRET is a fluorescence-based assay that measures the phosphorylation of a substrate by a kinase.[9] The assay utilizes a lanthanide chelate (e.g., Terbium or Europium) as a donor fluorophore, typically coupled to an antibody that recognizes a tag on the kinase or a generic feature of the substrate. The substrate itself is labeled with an acceptor fluorophore (e.g., fluorescein or a proprietary dye). When the kinase phosphorylates the substrate, an antibody specific to the phosphorylated residue, also labeled with a lanthanide, binds to the substrate. This brings the donor and acceptor fluorophores into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. The use of a long-lifetime lanthanide donor allows for a time-gated measurement, which minimizes interference from compound autofluorescence and scattered light, thereby increasing the signal-to-noise ratio.[10]
Detailed Protocol: TR-FRET Assay for a Pyrazole Library Against a Target Kinase (e.g., CDK2)
Materials:
-
384-well, low-volume, non-binding assay plates
-
Target Kinase (e.g., recombinant human CDK2/Cyclin A2)
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 20 mM Tris, pH 7.4, 200 mM NaCl, 0.05% Triton X-100, 5% glycerol, and 1 mM DTT)[11]
-
TR-FRET detection reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore
-
-
Stop/Detection buffer (e.g., kinase buffer containing EDTA to chelate Mg2+ and stop the reaction)
-
Pyrazole compound library (solubilized in DMSO)
-
Positive control inhibitor (e.g., a known CDK2 inhibitor)
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazole compounds and the positive control in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compounds, positive control, and DMSO (negative control) to the 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined, often at or near the Km for ATP and substrate.
-
Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60-120 minutes at room temperature. The optimal incubation time should be determined in a time-course experiment to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the detection reagent mix in stop/detection buffer containing the Europium-labeled antibody and the streptavidin-acceptor.
-
Add 10 µL of the detection reagent mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
-
Plate Reading and Data Analysis:
-
Read the plate on a TR-FRET compatible microplate reader, with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).[12]
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).
-
For hit confirmation, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen® Kinase Assay
Principle of the Assay:
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures biomolecular interactions.[13][14] The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads.[13] The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into singlet oxygen.[15] Singlet oxygen has a short half-life and can diffuse approximately 200 nm in solution.[15] If an Acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent cascade within the Acceptor bead, resulting in light emission at 520-620 nm.[13][15]
For a kinase assay, a biotinylated substrate is captured by Streptavidin-coated Donor beads. A phospho-specific antibody that recognizes the phosphorylated substrate is conjugated to Protein A-coated Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity and generating a signal.[16]
Detailed Protocol: AlphaScreen® Assay for a Pyrazole Library Against a Target Kinase (e.g., JAK2)
Materials:
-
384-well, white, opaque microplates
-
Target Kinase (e.g., recombinant human JAK2)
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
AlphaScreen® reagents:
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
Anti-phospho-substrate antibody
-
-
Stop/Detection buffer
-
Pyrazole compound library (in DMSO)
-
Positive control inhibitor (e.g., a known JAK2 inhibitor)
-
AlphaScreen-compatible microplate reader
Procedure:
-
Compound Plating:
-
As described for the TR-FRET assay, plate the pyrazole compounds, positive control, and DMSO into the 384-well plates.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase solution to the wells and pre-incubate with the compounds for 15-30 minutes at room temperature.
-
Start the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the Acceptor bead/antibody mix by diluting the anti-phospho-substrate antibody and the Protein A-Acceptor beads in detection buffer. Incubate this mix in the dark for 30 minutes.
-
Prepare the Donor bead mix by diluting the Streptavidin-Donor beads in detection buffer.
-
Add 5 µL of the Acceptor bead/antibody mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Donor bead mix to each well under subdued lighting.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Plate Reading and Data Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
Data analysis is similar to the TR-FRET assay, with the AlphaScreen signal being proportional to kinase activity. Calculate % inhibition and determine IC50 values for confirmed hits.
-
Assay Quality Control: The Z'-Factor
To ensure the robustness and reliability of an HTS assay, the Z'-factor is a critical statistical parameter.[7] It quantifies the separation between the distributions of the positive and negative controls, taking into account both the dynamic range of the assay and the data variation.[17][18]
Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A clear separation between positive and negative controls, suitable for HTS.[7][18][19] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended.[7] |
| < 0 | Unacceptable | The distributions of the positive and negative controls overlap, making the assay unsuitable for screening.[3] |
Data Presentation: IC50 Values of Representative Pyrazole-Based Kinase Inhibitors
The following table presents the half-maximal inhibitory concentrations (IC50) of several pyrazole-based compounds against key kinase targets, illustrating the potency that can be achieved with this scaffold.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 3f | JAK1 | 3.4 | [20][21] |
| Compound 3f | JAK2 | 2.2 | [20][21] |
| Compound 3f | JAK3 | 3.5 | [20][21] |
| Compound 11g | JAK2 | 6.5 | [9] |
| Compound 9 | CDK2/cyclin A2 | 960 | [13][22] |
| Compound 4 | CDK2/cyclin A2 | 3820 | [13][22] |
| Compound 30 | CDK2/cyclin A2 | >10,000 (60% inhibition at 10 µM) | [23] |
| Compound 36 | CDK2 | 199 | [23] |
Cell-Based Assays for Hit Validation
While biochemical assays are essential for primary screening, they do not fully recapitulate the complex environment of a living cell. Therefore, hits identified from the primary screen must be validated in cell-based assays to assess their cellular potency, permeability, and potential off-target effects.[24]
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Principle of the Assay:
These assays measure the overall health of a cell population after treatment with a compound.
-
MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[25][26] The amount of formazan produced is proportional to the number of viable cells.[26]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.[2] The assay reagent contains a thermostable luciferase that generates a "glow-type" luminescent signal proportional to the amount of ATP present.[24]
Detailed Protocol: MTT Assay for a Pyrazole Hit Compound
Materials:
-
Cancer cell line relevant to the kinase target (e.g., a cell line known to be dependent on CDK2 or JAK2 signaling)
-
Complete cell culture medium
-
Pyrazole hit compound and controls (in DMSO)
-
96-well sterile microplates
-
MTT reagent (5 mg/mL in PBS)[26]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole hit compound in culture medium.
-
Treat the cells with the diluted compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizing the Impact: Signaling Pathways Targeted by Pyrazole Inhibitors
Understanding the signaling pathways in which the target kinase operates is crucial for interpreting the results of cell-based assays and for designing follow-up mechanism-of-action studies.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[5][6] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A.[6] The active CDK2/Cyclin complex phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis.
Figure 2: Simplified representation of the CDK2 signaling pathway at the G1/S transition and the point of intervention for a pyrazole-based CDK2 inhibitor.
Janus Kinase (JAK)/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.[14][27][28] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[27] The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[14][29]
Figure 3: Overview of the JAK/STAT signaling pathway, indicating the inhibitory action of a pyrazole-based JAK inhibitor on the phosphorylated (active) form of JAK.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the high-throughput screening of pyrazole-based compound libraries. The combination of sensitive biochemical assays like TR-FRET and AlphaScreen® for primary screening, followed by rigorous cell-based validation, is a powerful strategy for identifying novel and potent kinase inhibitors. The inherent versatility of the pyrazole scaffold continues to make it a fertile ground for the discovery of new chemical entities that can address a multitude of diseases. As HTS technologies continue to evolve, the integration of high-content imaging and phenotypic screening approaches will further enhance our ability to unlock the full therapeutic potential of pyrazole-based compounds.
References
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ResearchGate. (n.d.). Basic components of the JAK-STAT signaling pathway. After binding of... [Diagram]. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]
-
PMC. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Retrieved from [Link]
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RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]
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MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
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PMC. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]
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Oxford Academic. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
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PubMed. (2019, April 15). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of pyrazole-based Akt inhibitors and their IC50 values. [Diagram]. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]
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MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
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ResearchGate. (2024, October 10). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]
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On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
ACS Publications. (2016, August 23). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
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ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. [Diagram]. Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
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Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from [Link]
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ResearchGate. (n.d.). One-step AlphaScreen kinase assay. (a) Schematic presentation of the... [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic to summarize Cdk2 activation. (a) A simplified scheme... [Diagram]. Retrieved from [Link]
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ACS Publications. (2024, May 14). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. JACS Au. Retrieved from [Link]
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Manuals.plus. (n.d.). Quick Guide to AlphaScreen® SureFire®Assay Optimization. Retrieved from [Link]
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BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Agilent. (2012, September 11). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Retrieved from [Link]
-
SciSpace. (n.d.). TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]
-
PMC. (2025, May 1). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Retrieved from [Link]
-
PMC. (n.d.). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Retrieved from [Link]
-
Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
International Journal of Current Science. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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Analytical methods for the quantification of 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carbonitrile
An in-depth guide to the robust analytical quantification of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, designed for researchers and drug development professionals. This document provides a first-principles approach to method development, validation, and implementation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Imperative for a Novel Pyrazole Derivative
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (C₇H₆F₃N₃, MW: 189.14 g/mol ) is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science.[1][2] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the carbonitrile moiety offers a versatile chemical handle for further synthesis.[3][4]
Accurate and precise quantification of this molecule is paramount for ensuring the quality of bulk material, performing stability studies, enabling pharmacokinetic analysis, and meeting stringent regulatory requirements in drug development. This guide details two primary orthogonal analytical techniques, RP-HPLC and GC-MS, providing comprehensive, step-by-step protocols grounded in established scientific principles and regulatory expectations.
PART 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of pharmaceutical analysis, offering high precision, accuracy, and the ability to separate the target analyte from potential impurities and degradation products.[5] The method is predicated on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Method Design
-
Stationary Phase Selection (C18): A C18 (octadecylsilane) column is selected as the standard for moderately polar compounds like our target analyte. The combination of the aromatic pyrazole ring and the ethyl group provides sufficient hydrophobicity for effective retention and separation from more polar impurities.
-
Mobile Phase Composition: A mixture of acetonitrile and water is chosen for its excellent UV transparency and miscibility. Acetonitrile is a strong organic modifier that effectively elutes the analyte from the C18 column. The addition of a small percentage of an acid, such as formic or trifluoroacetic acid (TFA), is critical.[5][6][7] It serves to protonate any residual silanol groups on the silica backbone of the stationary phase, thereby minimizing peak tailing and ensuring sharp, symmetrical peaks.
-
Detector Wavelength (λ): The pyrazole ring system contains conjugated double bonds, which results in strong UV absorbance.[8] While the optimal wavelength should be experimentally determined using a photodiode array (PDA) detector at the apex of the analyte's peak, a starting wavelength of 254 nm is a robust choice for initial method development, as it is a common wavelength for aromatic heterocycles.
Experimental Protocol: HPLC Quantification
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or PDA detector.
-
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Water (HPLC or Milli-Q grade).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 40% B1-8 min: 40% to 90% B8-9 min: 90% B9-10 min: 90% to 40% B10-15 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the test sample, dissolve in acetonitrile, and dilute with the 50:50 acetonitrile/water mixture to achieve a theoretical concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is free from contaminants.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The relationship should be linear with a correlation coefficient (r²) > 0.999.
-
Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
Caption: High-level workflow for HPLC-based quantification.
Method Validation Framework
The developed HPLC method must be validated to demonstrate its fitness for purpose, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11] Validation ensures the data generated is reliable and accurate.[12][13]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity | Peak is free from interference from blank/placebo. Peak purity index > 0.995. | Ensures the signal measured is only from the target analyte. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over a range of 1-100 µg/mL. | Confirms a direct proportional relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0% | Demonstrates the method's consistency over short and long periods. |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. | Defines the lowest concentration that can be reliably detected and quantified. |
| Robustness | %RSD ≤ 2.0% after minor changes in flow rate, column temp, mobile phase %. | Shows the method's reliability with small, deliberate variations in parameters. |
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative technique, particularly for confirming identity and assessing purity, especially for volatile impurities.[4] It offers exceptional specificity due to mass-based detection. The analyte must be thermally stable and sufficiently volatile for this method to be effective. The trifluoromethyl group generally imparts good volatility.[3][14]
Causality Behind Method Design
-
Column Selection (VF-5MS): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is a general-purpose choice suitable for a wide range of semi-volatile organic compounds. It separates compounds primarily based on their boiling points.
-
Ionization Mode (EI): Electron Ionization (EI) at 70 eV is a standard, high-energy technique that produces reproducible fragmentation patterns. These patterns act as a "fingerprint" for the molecule, allowing for unambiguous identification via spectral library matching or manual interpretation.
-
Detection Mode (SIM/Scan): Full Scan mode is used for initial method development and qualitative identification of unknown peaks. For quantification, Selected Ion Monitoring (SIM) is superior. By monitoring only a few characteristic ions of the target analyte, SIM dramatically increases sensitivity and reduces interference from matrix components.
Experimental Protocol: GC-MS Quantification & Identification
1. Instrumentation and Materials
-
GC-MS system with an autosampler.
-
Capillary GC Column: e.g., Agilent VF-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Reference Standard: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (≥98% purity).
-
Methanol or Ethyl Acetate (GC grade).
-
Helium (Carrier Gas, 99.999% purity).
-
Volumetric flasks, pipettes, and GC vials with septa.
2. GC-MS Conditions
| Parameter | Condition |
| Column | VF-5MS, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium @ 1.2 mL/min (constant flow) |
| Oven Program | 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) @ 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identificationSIM for quantification (monitor 3-4 characteristic ions) |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions in ethyl acetate to cover the desired concentration range (e.g., 0.1 to 25 µg/mL).
-
Sample Preparation: Prepare the sample in ethyl acetate to a final concentration within the calibration range.
4. Analytical Procedure
-
Perform a system suitability check by injecting a mid-level standard to verify retention time, peak shape, and signal intensity.
-
Inject the series of working standards to generate a calibration curve based on the peak area of the primary quantification ion in SIM mode.
-
Inject the sample preparations.
-
Confirm the identity of the analyte in the sample by comparing its retention time and mass spectrum (from a full scan injection) with that of the reference standard. The fragmentation pattern is key for positive identification.[15]
-
Calculate the concentration of the analyte using the calibration curve derived from the SIM data.
Caption: Workflow for GC-MS analysis, from sample to report.
Method Selection and Lifecycle Management
The choice between HPLC and GC-MS depends on the analytical objective. HPLC is generally preferred for routine quality control and assay due to its higher precision and robustness. GC-MS excels in identity confirmation and the analysis of volatile impurities. A comprehensive analytical control strategy often employs both.
The validation of an analytical procedure is not a singular event but part of a continuous lifecycle.[9] Any changes to the synthesis of the compound or its formulation require an assessment to determine if re-validation of the analytical method is necessary.
Caption: Analytical method lifecycle management.
References
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Wiley Online Library. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]
-
A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazole derivative in nanosuspension. University of Pretoria Repository. [Link]
-
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile. Appchem. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega. [Link]
-
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. ChemInform. [Link]
-
NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Quantification of 3,4-Dimethyl-1H-pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]
-
Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate. PubChem. [Link]
-
1H-Pyrazole-4-carbonitrile. PubChem. [Link]
-
1-ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid. PubChemLite. [Link]
-
Highly sensitive simultaneous analysis method for perfluoroalkyl compounds (PFAS) and their related compounds by GC-MS/MS. National Agriculture and Food Research Organization (Japan). [Link]
-
How to identify unknown fluorine-containing peaks by GC/MS. Agilent Technologies. [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable nano-catalyst. RSC Publishing. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. [Link]
-
Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. Hindawi. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. PMC. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. [Link]
-
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]
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Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of Fluorinated Pyrazole Derivatives
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Content Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
Fluorinated pyrazole derivatives have become privileged scaffolds in modern medicinal chemistry and agrochemistry. The strategic incorporation of fluorine atoms or fluoroalkyl groups (e.g., –CF₃, –CHF₂) into the pyrazole core profoundly alters the molecule's physicochemical properties. Fluorination typically increases lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and modulates the pKa of adjacent basic centers, thereby improving membrane permeability and target binding affinity [1, 2].
However, the introduction of fluorine significantly complicates structural elucidation. The highly electronegative nature of fluorine induces strong inductive effects, shifting adjacent ¹H and ¹³C resonances. More critically, the spin-1/2 ¹⁹F nucleus couples extensively with both ¹H and ¹³C nuclei across multiple bonds ( 1J , 2J , 3J , and even 4J ). Accurate interpretation of these heteronuclear scalar couplings is essential for confirming regiochemistry—such as distinguishing between 3-trifluoromethyl and 5-trifluoromethyl pyrazole regioisomers formed during cyclocondensation reactions [3].
This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of fluorinated pyrazoles, ensuring unambiguous structural assignment.
Theoretical Background: NMR Causality in Fluorinated Pyrazoles
To accurately assign NMR spectra of these compounds, scientists must understand the underlying physical causality of fluorine substitution:
-
Deshielding Effects (Inductive): The strong electron-withdrawing nature of fluorine depletes electron density from adjacent carbons. In ¹³C NMR, a carbon directly attached to a fluorine atom (e.g., C-F) or a trifluoromethyl group (–CF₃) will be heavily deshielded, typically appearing between 110–130 ppm for –CF₃ groups.
-
Heteronuclear Spin-Spin Coupling ( JC−F and JH−F ):
-
¹³C NMR: The carbon directly bonded to the fluorine(s) exhibits massive one-bond coupling ( 1JC−F≈250−290 Hz). For a –CF₃ group, this results in a distinct quartet in the ¹³C spectrum. Adjacent carbons show two-bond ( 2JC−F≈30−40 Hz) and three-bond ( 3JC−F≈1−5 Hz) couplings.
-
¹H NMR: Protons adjacent to fluorinated groups (e.g., the H-4 proton in a 3-trifluoromethylpyrazole) often exhibit long-range coupling to fluorine ( 4JH−F≈1−2 Hz), which broadens the proton signal or splits it into a fine multiplet.
-
Experimental Protocol: Sample Preparation and Acquisition
This protocol establishes a self-validating system: by running a standard ¹H, a ¹³C{¹H} (proton-decoupled), and a ¹³C{¹H, ¹⁹F} (proton and fluorine-decoupled) spectrum, the analyst can subtractively identify all fluorine-coupled carbons.
Sample Preparation
-
Solvent Selection: Dissolve 10–15 mg (for ¹H) or 30–50 mg (for ¹³C) of the fluorinated pyrazole derivative in 0.6 mL of deuterated solvent. CDCl₃ is standard, but DMSO- d6 is preferred for compounds with strong hydrogen-bonding networks (e.g., 1H-pyrazoles) to observe the exchangeable N-H proton.
-
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).
-
Filtration: Filter the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove paramagnetic particulates that degrade magnetic field homogeneity.
Instrument Setup & Acquisition Parameters
Perform the analysis on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz for ¹H).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard 30° or 90° pulse (e.g., zg30).
-
Relaxation Delay (D1): 1.5–2.0 seconds.
-
Number of Scans (NS): 16 to 32.
-
Spectral Width: 15 ppm (to capture highly deshielded N-H protons which may appear at 12-14 ppm).
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Sequence: Power-gated decoupling (e.g., zgpg30).
-
Relaxation Delay (D1): 2.0 seconds (increase to 5.0 seconds for quaternary carbons like C-3/C-5 or –CF₃ carbons to ensure full relaxation).
-
Number of Scans (NS): 512 to 1024 (fluorinated carbons split into multiplets, drastically reducing signal-to-noise ratio).
-
-
Validation Step (Optional but Recommended): Acquire a ¹⁹F NMR spectrum (with ¹H decoupling) to confirm the exact number of fluorine environments.
Data Presentation & Interpretation
The following tables summarize typical NMR data for a model compound: 3-(trifluoromethyl)-1H-pyrazole .
Table 1: Typical ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Mechanistic Rationale |
| N-H (H-1) | 13.0 - 13.5 | Broad singlet | N/A | Highly deshielded due to hydrogen bonding and heteroatom attachment. |
| C-H (H-5) | 7.80 - 8.00 | Doublet of quartets | 3JH4−H5=2.0 , 5JH−F≈0.5 | Adjacent to electronegative nitrogen; slight long-range coupling to CF₃. |
| C-H (H-4) | 6.60 - 6.80 | Doublet of quartets | 3JH4−H5=2.0 , 4JH−F=1.5 | Shielded relative to H-5; clear through-space/bond coupling to adjacent CF₃. |
Table 2: Typical ¹³C NMR Chemical Shifts and Heteronuclear Couplings
| Carbon Assignment | Chemical Shift ( δ , ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant ( JC−F , Hz) |
| –CF₃ | 121.5 | Quartet | 1J=268.5 |
| C-3 (attached to CF₃) | 142.0 | Quartet | 2J=37.0 |
| C-4 | 103.5 | Quartet | 3J=2.5 |
| C-5 | 130.2 | Singlet | N/A |
Note: The presence of the quartet at 142.0 ppm ( 2J≈37 Hz) unambiguously assigns the regiochemistry of the CF₃ group to the C-3 position.
NMR Analytical Workflow Diagram
The following diagram illustrates the logical decision tree for assigning the structure of a fluorinated pyrazole using NMR spectroscopy.
Figure 1: Decision tree for the NMR spectroscopic validation and regiochemical assignment of fluorinated pyrazoles.
Conclusion
The rigorous application of ¹H and ¹³C NMR spectroscopy is non-negotiable for the structural validation of fluorinated pyrazole derivatives. By understanding the causality of fluorine's inductive and spin-spin coupling effects, researchers can confidently assign complex multiplets and deduce exact regiochemistry. Optimizing acquisition parameters—specifically extending relaxation delays for unprotonated, fluorinated carbons—ensures high-fidelity data that meets the stringent E-E-A-T standards required for pharmaceutical development and patent filings.
References
-
Amin, P. H., Vekariya, R. H., & Dhakhda, S. K. (2025). Current progress on antioxidants incorporating the pyrazole core. Journal of Molecular Structure. Available at:[Link][1]
-
ResearchGate. (2025). Selective Incorporation of Fluorine in Pyrazoles. Available at:[Link][2]
-
ResearchGate. (2025). Fluorine-Containing sp³-Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents. Available at:[Link][3]
Sources
Application Note: Elucidating the Mass Spectrometric Fragmentation Patterns of Trifluoromethyl Pyrazoles
Introduction
Trifluoromethyl (CF3) pyrazoles represent a cornerstone of modern medicinal chemistry and agrochemical development. The incorporation of the trifluoromethyl group into the pyrazole scaffold often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] Consequently, this structural motif is found in a wide array of pharmaceuticals, including the anti-inflammatory drug Celecoxib, and potent insecticides like Fipronil.[3][4][5]
Understanding the behavior of these molecules under mass spectrometric analysis is paramount for their structural confirmation, metabolite identification, and impurity profiling. This application note provides a detailed guide to the characteristic fragmentation patterns of trifluoromethyl pyrazoles under common ionization techniques, offering insights into the influence of the electron-withdrawing CF3 group on the fragmentation of the pyrazole ring and its substituents.
The Influence of the Trifluoromethyl Group on Fragmentation
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the fragmentation pathways of the pyrazole ring.[6] While unsubstituted pyrazoles typically undergo fragmentation through the expulsion of HCN and N₂, the presence of a CF3 group can alter these pathways and introduce new, characteristic fragmentation routes.[7] Key fragmentation events observed for trifluoromethyl-substituted heterocycles include the loss of the CF3 radical (•CF3) and rearrangements involving fluorine atoms.[6]
Fragmentation Patterns of Key Trifluoromethyl Pyrazoles
To illustrate the fragmentation behavior of this class of compounds, we will examine the mass spectrometric data of two prominent examples: Celecoxib and Fipronil.
Case Study 1: Celecoxib
Celecoxib is a selective COX-2 inhibitor containing a 3-(trifluoromethyl)-5-phenyl-1H-pyrazol-1-yl moiety. In electrospray ionization mass spectrometry (ESI-MS), particularly in negative ion mode, the fragmentation of Celecoxib and its metabolites is well-characterized.
A common strategy for identifying Celecoxib metabolites involves a precursor ion scan for m/z 69, corresponding to the [CF₃]⁻ fragment, indicating that the trifluoromethyl group is a readily formed and characteristic fragment.[8] The fragmentation of the deprotonated molecule [M-H]⁻ often proceeds through cleavages around the sulfonamide group and the pyrazole ring.
Table 1: Key Mass Transitions for Celecoxib and its Metabolites in Negative ESI-MS/MS
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Proposed Neutral Loss |
| Celecoxib | 380 | 316, 223, 116 | SO₂, C₇H₇N, C₈H₅F₃N₂ |
| Hydroxymethyl Metabolite | 396 | 316, 239 | SO₂, C₇H₇NO |
| Carboxylic Acid Metabolite | 410 | 316, 253 | SO₂, C₇H₅NO₂ |
Data synthesized from literature reports.[8][9][10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption { label="Proposed Fragmentation of Celecoxib"; fontsize=12; }
Proposed Fragmentation of Celecoxib
Case Study 2: Fipronil
Fipronil is a broad-spectrum phenylpyrazole insecticide. Its environmental and metabolic fate is of significant interest, and mass spectrometry is the primary tool for its analysis. Fipronil and its major degradation products (sulfone, sulfide, amide, and desulfinyl) are often analyzed by LC-MS/MS.[11][12]
The fragmentation of Fipronil in negative ion mode ESI-MS/MS reveals characteristic losses related to the substituents on the pyrazole and phenyl rings.
Table 2: Characteristic Fragments of Fipronil in Negative ESI-MS/MS
| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment Identity |
| 435/437 (Cl isotopes) | 330/332 | Loss of C₂N₂S and F |
| 435/437 (Cl isotopes) | 250/252 | Loss of CF₃ and C₂N₂S |
| 435/437 (Cl isotopes) | 211/213 | Dichlorophenyl fragment |
Data synthesized from literature reports.[12][13]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Proposed Fragmentation of Fipronil
General Fragmentation Pathways of Trifluoromethyl Pyrazoles
Based on the analysis of Celecoxib, Fipronil, and general principles of mass spectrometry, we can propose several general fragmentation pathways for trifluoromethyl pyrazoles:
-
Loss of the Trifluoromethyl Radical (•CF₃): This is a common fragmentation for compounds containing a CF₃ group, resulting in a fragment ion with a mass loss of 69 Da.[6]
-
Cleavage of the Pyrazole Ring: The pyrazole ring can undergo cleavage, often initiated by the loss of substituents. Common losses include HCN (27 Da) and N₂ (28 Da), although these may be less prominent compared to unsubstituted pyrazoles due to the influence of the CF₃ group.[7]
-
Loss of Other Substituents: Fragmentation is often directed by other functional groups on the pyrazole ring or attached aryl rings. For example, the loss of SO₂ from the sulfonamide group in Celecoxib is a dominant fragmentation pathway.[14]
-
Rearrangements: Fluorine migration and other rearrangements can occur, leading to the formation of stable fragment ions.[6]
Experimental Protocols
The following protocols provide a starting point for the analysis of trifluoromethyl pyrazoles by LC-MS/MS. Optimization will be necessary based on the specific analyte and matrix.
Protocol 1: LC-MS/MS Analysis of Trifluoromethyl Pyrazoles (e.g., Celecoxib) in Biological Matrices
Objective: To identify and quantify a trifluoromethyl pyrazole and its metabolites in plasma.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog). b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
Table 3: LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole or Q-TOF mass spectrometer |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Product ion scan for structural elucidation. |
dot graphDiagram { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
LC-MS/MS Workflow for Trifluoromethyl Pyrazole Analysis
Conclusion
The mass spectrometric fragmentation of trifluoromethyl pyrazoles is characterized by a combination of pathways influenced by the strong electron-withdrawing CF₃ group and other substituents on the molecule. Common fragmentation events include the loss of the trifluoromethyl radical, cleavage of the pyrazole ring, and fragmentation directed by other functional groups. Understanding these patterns is crucial for the reliable identification and characterization of this important class of compounds in various matrices. The provided protocols offer a robust starting point for developing analytical methods for trifluoromethyl pyrazoles in research and development settings.
References
-
Celecoxib and its metabolites M1, M2, M3, M4, M5, M6, M7, and M8 had shown the protonated molecular ions at m/z values 382, 412, 398, 454, 440, 426, 412, 440, and 424, respectively. (Source: ResearchGate) [Link]
-
The metabolism of the anti-inflammatory drug Celecoxib in rabbits was characterized using liquid chromatography (LC)/tandem mass spectrometry (MS/MS) with precursor ion and constant neutral loss scans followed by product ion scans. (Source: ClinPGx) [Link]
-
Fipronil belongs to the phenylpyrazole family of insecticides and functions by interrupting the γ-aminobutyric acid system and chloride ion channels of pests. (Source: ResearchGate) [Link]
-
Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. (Source: PMC) [Link]
-
Product ion mass spectra of (a) celecoxib (m/z 380.0 → 315.9, scan range 70-400 Da) and (b) celecoxib-D7 (IS, m/z 387.0 → 323.0, scan range 100-600 Da) in the negative ionization mode. (Source: ResearchGate) [Link]
-
Comprehensive Stress Degradation Studies of Fipronil: Identification and Characterization of Major Degradation Products of Fipronil Including Their Degradation Pathways Using High Resolution-LCMS. (Source: ResearchGate) [Link]
-
Celecoxib (right) and its regio-isomer (left) different fragmentation pathways in negative ESI-MS. (Source: ResearchGate) [Link]
-
Proposed fragmentation pattern with structures for the productions of fipronil and four metabolites. (Source: ResearchGate) [Link]
-
Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry. (Source: PubMed) [Link]
-
Fragmentation pattern of [M‐H]⁻ ion of fipronil. (Source: ResearchGate) [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (Source: Fluorine notes) [Link]
-
General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. (Source: ResearchGate) [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (Source: IntechOpen) [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (Source: ACS Publications) [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (Source: ResearchGate) [Link]
-
Assembly of CF3-Pyrazole-Triazole Hybrids through (3 + 3)-Cycloaddition/Ring Contraction and Click Chemistry. (Source: ResearchGate) [Link]
-
Visible-light induced trifluoromethylation/cyclization cascade to access CF3-containing pyrazolones by EDA complex. (Source: PMC) [Link]
-
Electron-impact induced fragmentations of pyrazoles. (Source: Journal of the Chemical Society B: Physical Organic) [Link]
-
Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study. (Source: PMC) [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (Source: MDPI) [Link]
-
Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. (Source: Wellington Laboratories) [Link]
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The Strategic Role of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs targeting a wide array of protein kinases.[1] Its prevalence stems from its synthetic tractability, drug-like properties, and its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3] The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, and the pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics.[4]
This technical guide focuses on the application of a specific, highly functionalized pyrazole derivative, 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile , as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic incorporation of an ethyl group at the N1 position and a trifluoromethyl moiety at the C3 position offers distinct advantages in tuning the physicochemical and pharmacological properties of the final inhibitor. The trifluoromethyl group, a well-established bioisostere, can enhance metabolic stability, lipophilicity, and binding affinity. The N1-ethyl group can provide an additional vector for exploring the solvent-exposed region of the kinase binding pocket, potentially improving selectivity and potency.
This document provides detailed protocols for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor core from 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a general protocol for in vitro kinase inhibition assays, and a discussion of the rationale behind these methodologies.
Chemical Properties and Reactivity of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
The reactivity of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is primarily dictated by the nitrile group and the adjacent (hypothetical) amino group that can be formed in situ or is a precursor to this starting material. The electron-withdrawing nature of the trifluoromethyl group and the nitrile group influences the electron density of the pyrazole ring, impacting its reactivity in subsequent cyclization reactions. The nitrile group is an excellent electrophile, making it susceptible to nucleophilic attack, a key step in the formation of the fused pyrimidine ring.
Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core
The following protocols outline the synthesis of a 1-ethyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, a versatile intermediate for the development of a library of kinase inhibitors. This core structure is a bioisostere of adenine and is known to form crucial hydrogen bonds with the kinase hinge region.[4]
Protocol 1: Synthesis of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol details the cyclization of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile with formamide to construct the pyrazolo[3,4-d]pyrimidine core. Formamide serves as both the reagent and the solvent in this reaction, providing the necessary atoms to form the pyrimidine ring.
Materials:
-
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
-
Formamide
-
Ethanol
-
Ice water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (1.0 g, 4.92 mmol).
-
Add formamide (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 180-190 °C) with continuous stirring.[5]
-
Maintain the reflux for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice water (100 mL) with stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield 1-Ethyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.
Causality behind Experimental Choices:
-
Refluxing in Formamide: Formamide at high temperatures acts as a source of a one-carbon unit and ammonia, which are necessary for the formation of the pyrimidine ring from the o-aminonitrile functionality of the pyrazole precursor. The high temperature is required to overcome the activation energy for the cyclization reaction.[6]
-
Precipitation in Ice Water: The product is typically less soluble in cold water than in the formamide reaction mixture. Pouring the reaction mixture into ice water induces precipitation, allowing for easy isolation of the crude product.
-
Recrystallization from Ethanol: This is a standard purification technique to remove any unreacted starting materials or side products, yielding a product of higher purity.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.
In Vitro Kinase Inhibition Assay
To evaluate the efficacy of the synthesized compounds as kinase inhibitors, a robust and reliable in vitro assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7][8]
Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general framework for determining the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Test compound (synthesized pyrazolo[3,4-d]pyrimidine derivative) dissolved in DMSO
-
Target protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl2, BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%). The concentration range should be sufficient to generate a full dose-response curve.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound dilution or DMSO (for control wells)
-
Target protein kinase
-
Kinase-specific substrate
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[4]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[4][7]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Data Presentation: Representative Inhibitory Activities of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of selected pyrazolo[3,4-d]pyrimidine derivatives against various protein kinases. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities based on the 1-Ethyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine scaffold.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 0.057 | HCT-116 | 0.006 | [1] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | - | - | [1] |
| Compound 7c | VEGFR-2 | - | A549 | 5.75 | [9][10] |
| Compound 8b | VEGFR-2 | - | A549 | 6.20 | [9][10] |
| Compound 5c | CDK2 | 0.244 | MCF-7 | - | [11] |
| Compound 5g | CDK2 | 0.128 | MCF-7 | - | [11] |
Signaling Pathway and Mechanism of Action
Pyrazolo[3,4-d]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase.
Diagram of a Generic Kinase Signaling Pathway and Point of Inhibition:
Caption: Simplified kinase signaling cascade and the point of inhibition.
Conclusion and Future Directions
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a valuable and versatile building block for the synthesis of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The synthetic protocol outlined in this guide provides a reliable method for the construction of the core scaffold, which can be further derivatized to explore structure-activity relationships and optimize for potency and selectivity against specific kinase targets. The strategic incorporation of the ethyl and trifluoromethyl groups offers opportunities to fine-tune the pharmacological properties of the resulting inhibitors. The in vitro kinase assay protocol provides a robust method for evaluating the efficacy of these compounds. Further research in this area could focus on expanding the library of derivatives, exploring different cyclization conditions, and conducting in-depth biological evaluations to identify lead compounds for further drug development.
References
[1] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
[9] Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. [Link]
[10] Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. [Link]
[7] ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. [Link]
[2] Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]
[11] Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. [Link]
[3] ADP-Glo kinase assay. [Link]
[8] ADP-Glo™ Kinase Assay Protocol. [Link]
[5] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
[12] Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. [Link]
[13] Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. [Link]
[6] Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
Optimizing reaction conditions for the synthesis of pyrazole-4-carbonitriles
Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic strategies.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis of pyrazole-4-carbonitriles, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
Faint or no product spot on Thin Layer Chromatography (TLC) analysis.
-
Low isolated yield after work-up and purification.
-
Presence of unreacted starting materials confirmed by spectroscopic methods (e.g., NMR).[1]
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion, leaving starting materials unreacted.[1] | 1. Monitor Reaction Progress: Use TLC to track the consumption of starting materials. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 3. Elevate Temperature: Gradually increase the reaction temperature, monitoring for any potential side product formation. |
| Improper Solvent Choice | The solubility of reactants and the reaction mechanism can be highly dependent on the solvent.[2] | 1. Solvent Screening: Experiment with different solvents of varying polarity. For instance, acetic acid has been shown to favor the formation of pyrazole-4-carbonitriles in certain reactions.[2] 2. Consult Literature: Review published procedures for similar substrates to identify optimal solvent systems. |
| Catalyst Inactivity or Inefficiency | The catalyst may be poisoned, used in an insufficient amount, or may not be suitable for the specific substrate. | 1. Verify Catalyst Quality: Ensure the catalyst is fresh and has been stored correctly. 2. Optimize Catalyst Loading: Perform a series of small-scale reactions with varying catalyst concentrations. 3. Explore Alternative Catalysts: Consider catalysts known for their efficiency in pyrazole synthesis, such as Fe3O4-based nanocatalysts or palladium complexes.[3][4] |
| Incorrect pH or Basic/Acidic Conditions | The pH of the reaction medium can significantly influence the reactivity of starting materials and intermediates. | 1. pH Adjustment: Carefully add an acid or base to adjust the pH. Acidic conditions are often employed in Knorr-type pyrazole syntheses.[5][6] 2. Use of Buffers: Employ a suitable buffer system to maintain a stable pH throughout the reaction. |
Issue 2: Formation of Multiple Products (Regioisomers or Byproducts)
Symptoms:
-
Multiple spots on TLC, even after initial purification.
-
Complex NMR spectra with overlapping peaks, indicating a mixture of isomers.[1]
-
Broad melting point range of the isolated solid.[1]
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Use of Unsymmetrical Reagents | Reactions involving unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to the formation of two different regioisomeric pyrazoles.[1][5] | 1. Modify Reaction Conditions: Altering the temperature, solvent, and pH can influence the regioselectivity.[5] 2. Protecting Groups: Consider using a protecting group strategy to block one of the reactive sites on the unsymmetrical reagent. 3. Chromatographic Separation: If a mixture is unavoidable, optimize chromatographic conditions (e.g., column chromatography with different solvent gradients) for isomer separation. |
| Side Reactions | Undesired reactions can compete with the main pathway, leading to byproducts. For example, incomplete cyclization can result in pyrazoline intermediates.[1] | 1. Optimize Reaction Conditions: Fine-tune temperature and reaction time to favor the desired product. 2. Change Reagent Addition Order: In multi-component reactions, the order of reagent addition can influence the reaction pathway and minimize side reactions.[7] |
| Oxidation of Intermediates or Product | The reaction mixture turning highly colored (yellow/red) can indicate oxidation.[1] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Degas Solvents: Use degassed solvents to remove dissolved oxygen. 3. Charcoal Treatment: Add activated charcoal to a solution of the crude product to adsorb colored impurities, followed by filtration.[1] |
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
Product remains in solution and does not precipitate.
-
Product co-elutes with impurities during chromatography.
-
Oily or tarry crude product that is difficult to handle.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| High Solubility of the Product in the Reaction Solvent | The product may be too soluble in the chosen solvent to precipitate out upon cooling or addition of an anti-solvent. | 1. Solvent Selection for Precipitation: After the reaction is complete, try adding a non-polar anti-solvent (e.g., hexanes, diethyl ether) to induce precipitation. 2. Solvent Evaporation: Carefully remove the reaction solvent under reduced pressure and attempt to recrystallize the residue from a different solvent system. |
| Similar Polarity of Product and Impurities | If the product and major impurities have similar polarities, they will be difficult to separate by standard chromatography. | 1. Optimize Chromatography: Experiment with different stationary phases (e.g., alumina, reverse-phase silica) and a wider range of mobile phase polarities. 2. Recrystallization: Attempt recrystallization from various solvent mixtures to selectively crystallize the desired product. 3. Dervatization: In some cases, derivatizing the product or impurity can alter its polarity, allowing for easier separation.[1] |
| Formation of Tars or Polymeric Material | High temperatures or highly reactive intermediates can lead to polymerization or decomposition. | 1. Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Control Reagent Addition: Add reactive reagents slowly or in portions to control the reaction rate and exotherm. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole-4-carbonitriles?
The most prevalent methods include:
-
Three-component reactions: This is a highly efficient approach involving the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[8][9] This method is often favored for its operational simplicity and high yields.
-
Reaction of α,β-unsaturated carbonyl compounds with hydrazines: This is a classic method for pyrazole synthesis.[10]
-
Cycloaddition reactions: 1,3-dipolar cycloaddition of diazo compounds with alkynes can also yield pyrazole derivatives.[11]
-
From 2-(1-ethoxyalkylidene)-3-oxoalkanenitriles: Reaction with hydrazines can produce pyrazole-4-carbonitriles, with the choice of solvent influencing the product distribution.[2]
Q2: How does the choice of catalyst impact the reaction?
Catalysts can significantly influence the reaction rate, yield, and selectivity.
-
Lewis acids like FeCl3 can accelerate the reaction.[8]
-
Heterogeneous catalysts , such as magnetic nanoparticles (e.g., Fe3O4@SiO2-based), offer advantages like easy recovery and reusability, aligning with green chemistry principles.
-
Palladium complexes have been shown to be powerful catalysts, especially when combined with ultrasonic irradiation, leading to short reaction times and high efficiencies.[3][4][12]
-
In some cases, catalyst-free conditions using deep eutectic solvents have been reported.[13]
Q3: What role does the solvent play in optimizing the synthesis?
The solvent can have a profound effect on the reaction outcome.
-
Polarity: The solvent's polarity can affect the solubility of reactants and stabilize charged intermediates.
-
Protic vs. Aprotic: Protic solvents like ethanol or acetic acid can participate in proton transfer steps, which may be crucial for the reaction mechanism. Acetic acid, for example, has been found to favor the formation of pyrazole-4-carbonitriles over other isomers in certain reactions.[2]
-
Green Solvents: The use of environmentally benign solvents like water or deep eutectic solvents is becoming increasingly common.[8][13]
Q4: How can I control regioselectivity in my pyrazole synthesis?
Controlling regioselectivity is a critical challenge when using unsymmetrical starting materials.[5] Key factors include:
-
Steric Hindrance: A bulky substituent on the hydrazine or the dicarbonyl compound can direct the nucleophilic attack to the less sterically hindered carbonyl group.[5]
-
Electronic Effects: Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[5]
-
Reaction Conditions: As mentioned, solvent, temperature, and pH can dramatically influence which isomer is favored. Acidic conditions, for instance, can sometimes reverse the selectivity compared to neutral or basic conditions.[5]
Q5: Are there any "green" or environmentally friendly methods for synthesizing pyrazole-4-carbonitriles?
Yes, several green chemistry approaches have been developed:
-
Catalyst-free synthesis in deep eutectic solvents: These solvents are often biodegradable and have low toxicity.[13]
-
Use of recyclable catalysts: Magnetic nanoparticles can be easily recovered using an external magnet and reused for multiple reaction cycles.
-
Solvent-free reactions (mechanochemistry): Grinding the reactants together, sometimes with a catalytic amount of a solid catalyst, can lead to high yields without the need for a solvent.
-
Ultrasonic irradiation: This technique can accelerate reaction rates, often under milder conditions and in greener solvents like water.[3][4][12]
III. Experimental Protocols & Data
Optimized Reaction Conditions for Three-Component Synthesis
The following table summarizes typical optimized conditions for the one-pot, three-component synthesis of pyrazole-4-carbonitriles from an aromatic aldehyde, malononitrile, and phenylhydrazine.
| Parameter | Recommended Condition | Rationale & Remarks |
| Catalyst | Fe3O4@SiO2@vanillin@thioglycolic acid MNPs | Recyclable and efficient under mild conditions. |
| Pd(II) complex[3][4] | High efficiency, especially with ultrasonic irradiation. | |
| Sodium chloride[9] | An inexpensive and environmentally friendly catalyst. | |
| Solvent | Ethanol/Water, or solvent-free | Green solvent choices. Solvent-free conditions are often highly efficient.[14] |
| Temperature | Room Temperature to 80 °C | The optimal temperature can depend on the specific substrates and catalyst used. |
| Reaction Time | 20 minutes to a few hours | Can be significantly shortened with efficient catalysts or ultrasonic irradiation.[3][4] |
General Experimental Protocol: Three-Component Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the chosen catalyst (e.g., 0.1 g of Fe3O4-based nanocatalyst).
-
Solvent Addition: Add the selected solvent (e.g., 5 mL of ethanol/water mixture) or proceed under solvent-free conditions.
-
Reagent Addition: Add phenylhydrazine (1 mmol) to the mixture.
-
Reaction: Stir the mixture at the optimized temperature for the required time, monitoring the reaction progress by TLC.
-
Work-up:
-
If using a magnetic nanocatalyst, separate it using an external magnet.
-
If the product precipitates, filter the solid and wash it with a suitable solvent (e.g., cold ethanol).
-
If the product remains in solution, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.[9]
IV. Visualizations
Reaction Workflow: Three-Component Synthesis
Caption: Generalized workflow for the three-component synthesis of pyrazole-4-carbonitriles.
Troubleshooting Decision Tree: Low Product Yield
Caption: Decision tree for troubleshooting low product yield in pyrazole-4-carbonitrile synthesis.
V. References
-
Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1548-1560. Available from: [Link]
-
Aryan, R., et al. (2019). Novel biocompatible glucose-based deep eutectic solvent as recyclable medium and promoter for expedient multicomponent green synthesis of diverse three and four substituted pyrazole-4-carbonitrile derivatives. ResearchGate. Available from: [Link]
-
Holan, G., & Rau, D. (1991). Synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles. Australian Journal of Chemistry, 44(9), 1271-1279. Available from: [Link]
-
Al-Matar, H. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-15. Available from: [Link]
-
Tang, W., & Zhang, Q. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry. Available from: [Link]
-
Orrego-Hernández, J., & Cobo, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. Available from: [Link]
-
Abdel-Rhman, M. H., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21086–21100. Available from: [Link]
-
Abdel-Rhman, M. H., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available from: [Link]
-
Semantic Scholar. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. Semantic Scholar. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica. Available from: [Link]
-
Maleki, A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 12345. Available from: [Link]
-
Zhang, Y., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(1), 867-882. Available from: [Link]
-
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
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- 11. Pyrazole synthesis [organic-chemistry.org]
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- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Characterization of Side Products in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with the formation of side products during pyrazole synthesis.
Introduction
Pyrazoles are a cornerstone of medicinal chemistry and materials science, with a wide range of biological activities and applications.[1][2][3][4] The Knorr pyrazole synthesis, a classic and versatile method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a popular choice for constructing the pyrazole ring.[5][6][7] However, like many organic reactions, it is not without its complexities. The formation of side products can lead to reduced yields, difficult purifications, and ambiguous characterization data. This guide provides practical, field-proven insights to help you identify, characterize, and minimize these unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrazole synthesis?
A1: The most frequently encountered side products include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two or more positional isomers is a primary challenge.[8]
-
Pyrazoline Intermediates: Incomplete aromatization of the initially formed pyrazoline ring can lead to its presence as a significant impurity.[9]
-
Hydrazone and Azine Derivatives: These can form from the reaction of the hydrazine with the carbonyl starting material or with itself, particularly if the cyclization step is slow.[10]
-
N-Alkylation Products: For N-unsubstituted pyrazoles, subsequent alkylation reactions can occur at either of the two nitrogen atoms, leading to a mixture of N-alkylated isomers.[11][12]
-
Pyrazolone Derivatives: Under certain conditions, especially with β-ketoesters, the formation of pyrazolone side products is possible.[13]
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. The outcome is governed by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. Key strategies to influence regioselectivity include:
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[8]
-
Reaction Conditions: Solvent, temperature, and pH are critical parameters. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in some cases.[8][14] Acidic conditions can also influence the reaction pathway.[8]
Q3: My NMR spectrum shows broad signals for the N-H pyrazole. What could be the cause?
A3: Broad signals in the NMR spectrum of an N-H pyrazole are often indicative of tautomerism. N-unsubstituted pyrazoles can exist in two tautomeric forms, and if the rate of interconversion is on the NMR timescale, it can lead to signal broadening.[15] This can be investigated by acquiring NMR spectra at different temperatures. At lower temperatures, the interconversion may slow down, resulting in sharper signals for the individual tautomers.
Q4: My reaction mixture has turned a dark yellow/red color. What is the likely cause and how can I purify my product?
A4: The formation of colored impurities is often attributed to side reactions involving the hydrazine starting material, which can be sensitive to air and light, leading to oxidation and the formation of colored byproducts.[6][9] To purify the desired pyrazole, you can try the following:
-
Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[9]
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography is a standard method.
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form water-soluble salts. This allows for their separation from non-basic impurities by liquid-liquid extraction.[9]
Troubleshooting Guide
Issue 1: Formation of Regioisomers
-
Symptoms:
-
Potential Causes:
-
Solutions & Experimental Protocols:
-
Protocol 1: Solvent Screening for Improved Regioselectivity
-
Set up small-scale parallel reactions using different solvents (e.g., ethanol, isopropanol, toluene, and 2,2,2-trifluoroethanol).[8][14]
-
Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (5 mL).
-
Add the substituted hydrazine (1.1 mmol) at room temperature.
-
Monitor the reactions by TLC or LC-MS to determine the regioisomeric ratio.
-
The use of fluorinated alcohols like 2,2,2-trifluoroethanol can significantly enhance regioselectivity due to their unique hydrogen-bonding properties.[8][14]
-
-
Data Presentation: Effect of Solvent on Regioselectivity
-
| Solvent | Dielectric Constant | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| Ethanol | 24.5 | 1 : 1 | [14] |
| Isopropanol | 19.9 | 1.2 : 1 | [14] |
| Toluene | 2.4 | 1.5 : 1 | [8] |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | >20 : 1 | [8][14] |
Issue 2: Incomplete Reaction or Low Yield
-
Symptoms:
-
Potential Causes:
-
Solutions & Experimental Protocols:
-
Protocol 2: Optimization of Reaction Conditions
-
Stoichiometry: Ensure the correct stoichiometry. A slight excess of hydrazine (1.1-1.2 equivalents) is often beneficial to drive the reaction to completion.[16]
-
Temperature and Time: If the reaction is sluggish at room temperature, consider heating the reaction mixture. Monitor the progress by TLC to determine the optimal reaction time.[16][17]
-
Catalyst: The addition of a catalytic amount of acid (e.g., acetic acid) can accelerate the reaction.[6][7][17]
-
Hydrazine Quality: Use fresh, high-purity hydrazine. Hydrazine and its derivatives can degrade over time.[6][16] Consider using a more stable salt form, such as hydrazine hydrochloride.
-
-
Diagram: Troubleshooting Low Yield in Pyrazole Synthesis
Caption: Troubleshooting flowchart for low yield in pyrazole synthesis.
-
Issue 3: Identification of Pyrazoline and Other Intermediates
-
Symptoms:
-
Mass spectrometry shows a molecular ion peak corresponding to the desired pyrazole plus two additional mass units (M+2).
-
¹H NMR shows aliphatic protons in the region of 2.5-4.5 ppm that do not correspond to the starting materials or the pyrazole product.
-
-
Potential Causes:
-
Incomplete aromatization of the pyrazoline intermediate.[9]
-
-
Solutions & Experimental Protocols:
-
Protocol 3: Aromatization of Pyrazoline Intermediates
-
If a pyrazoline intermediate is suspected, it can often be converted to the desired pyrazole by oxidation.
-
Dissolve the crude reaction mixture containing the pyrazoline in a suitable solvent (e.g., DMSO).
-
Heat the solution in the presence of an oxidizing agent or under an oxygen atmosphere to promote aromatization.[18]
-
Monitor the reaction by TLC or LC-MS until the pyrazoline is consumed.
-
-
Characterization Data for Pyrazoline vs. Pyrazole
-
| Feature | Pyrazoline | Pyrazole |
| ¹H NMR | Aliphatic CH₂ and CH signals | Aromatic CH signal |
| ¹³C NMR | Aliphatic carbon signals | Aromatic carbon signals |
| UV-Vis | Lower λmax | Higher λmax (due to extended conjugation) |
| Mass Spec | M+2 of corresponding pyrazole | M |
Characterization of Side Products: A Practical Guide
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of side products.[9][19]
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of fractions.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment and can be used to identify the presence of isomers and intermediates.[19][22]
-
¹³C NMR: Complements ¹H NMR and provides information about the carbon framework.[19][22]
-
2D NMR (COSY, HSQC, HMBC, NOESY): Crucial for establishing connectivity and spatial relationships, especially for distinguishing between regioisomers.[15][23]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the components in the reaction mixture and can provide structural information through fragmentation patterns.[15][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components in a mixture.[9]
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative separation of pyrazole derivatives and their byproducts.[19][24]
Experimental Workflow for Side Product Identification
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
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- 12. scribd.com [scribd.com]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solvent Effects on Pyrazole Regioselectivity
Target Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for heterocyclic synthesis. This guide addresses one of the most persistent challenges in medicinal chemistry: controlling the regioselectivity of pyrazole formation. Whether you are performing a classical Knorr condensation, a cycloaddition, or a late-stage N-alkylation, the solvent environment fundamentally dictates the thermodynamic and kinetic pathways of your reaction.
Mechanistic Insights: The Causality of Solvent Effects
To troubleshoot regioselectivity, one must first understand why solvents dictate the reaction pathway. We do not merely view solvents as passive reaction media; they are active participants that stabilize specific transition states.
-
Hydrogen Bonding & Intermediate Stabilization: Protic solvents (e.g., MeOH, EtOH) hydrogen-bond with carbonyl oxygens or hydrazone nitrogens, altering the electrophilicity of intermediates. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,5,5,5-hexafluoroisopropanol (HFIP) are exceptional hydrogen-bond donors with low nucleophilicity. They selectively activate the more electron-rich carbonyl in 1,3-dicarbonyls, driving high regioselectivity in Knorr-type condensations[1].
-
Dipole Moment & Solvation of Transition States: Polar aprotic solvents (e.g., CH₃CN, DMSO) stabilize charge-separated transition states but lack hydrogen-bonding capabilities. In the reaction of N-monosubstituted hydrazones with nitroolefins, aprotic solvents favor acyclic Michael addition, whereas protic solvents drive the cyclization to pyrazoles[2].
-
Base Solubility & Ion Pairing: In the N-alkylation of unsymmetrical pyrazoles, the solvent dictates the aggregation state of the base. For example, K₂CO₃ in DMSO separates the potassium cation from the pyrazolide anion, allowing steric hindrance at the C3 position to direct the electrophile exclusively to the N1 position[3].
Frequently Asked Questions (FAQs)
Q1: I am synthesizing pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine. Why am I getting a 1:1 mixture of 1,3- and 1,5-disubstituted isomers, and how can I fix it? Cause: Standard solvents like ethanol often fail to provide enough electronic differentiation between the two electrophilic centers of the dicarbonyl. Solution: Switch to a strongly hydrogen-bonding, fluorinated solvent like TFE or HFIP.1, significantly enhancing the formation of a single regioisomer[1].
Q2: I am trying to synthesize pyrazoles via the reaction of N-monosubstituted hydrazones with nitroolefins. My LC-MS shows a Michael addition product instead of the pyrazole. What went wrong? Cause: Your solvent choice is likely aprotic. The reaction pathway is highly solvent-dependent.2 (up to 90% yield)[2]. Solution: To achieve the desired cyclization to the nitropyrazolidine intermediate (and subsequently the pyrazole), you must use a protic polar solvent like methanol (MeOH). Nonpolar solvents like toluene should be avoided entirely, as they halt the reaction[2].
Q3: I need to N-alkylate a 3-substituted 1H-pyrazole. How do I selectively alkylate the N1 position over the N2 position? Cause: N-alkylation in non-optimized solvent/base systems (e.g., NaH in THF) often leads to a mixture of N1 and N2 isomers due to competing electronic and thermodynamic factors[4]. Solution: Regioselective N1-alkylation can be achieved by leveraging steric effects and specific solvent-base pairs.3, affording high conversion and excellent regioselectivity[3].
Quantitative Data: Solvent Influence on Regioselectivity
The following tables summarize the profound impact of solvent selection on various pyrazole synthesis pathways.
Table 1: Solvent Effects on Hydrazone-Nitroolefin Cycloaddition [2]
| Solvent Type | Specific Solvent | Major Product Observed | Yield / Outcome |
| Protic Polar | Methanol (MeOH) | Substituted Pyrazole | Good to Excellent |
| Aprotic Polar | Acetonitrile (CH₃CN) | Acyclic Michael Adduct | ~90% (Undesired) |
| Aprotic Polar | Dichloromethane (CH₂Cl₂) | Mixture | Moderate |
| Nonpolar | Toluene | None | No Reaction |
Table 2: Solvent Effects on β -enamino diketone Condensation with Phenylhydrazine [5]
| Solvent Environment | Dominant Pathway / Intermediate | Major Regioisomer Formed |
| Protic Solvent | Hydrogen-bond stabilized intermediate | Regioisomer 2 (1,3-disubstituted) |
| Aprotic Solvent | Charge-separated intermediate | Regioisomer 3 (1,5-disubstituted) |
Experimental Protocols
Protocol A: Regioselective Pyrazole Synthesis using Fluorinated Alcohols[1]
This protocol leverages the unique hydrogen-bonding properties of TFE/HFIP to differentiate carbonyl reactivity.
-
Reaction Setup: To a clean, dry round-bottom flask, add the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv).
-
Solvent Addition: Dissolve the dicarbonyl in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,5,5,5-hexafluoroisopropanol (HFIP) to achieve a 0.2 M concentration.
-
Reagent Addition: Slowly add the substituted hydrazine (1.1 equiv) dropwise at room temperature to prevent uncontrolled exotherms.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress via TLC or LC-MS. The reaction is self-validating when the LC-MS trace shows a single major product peak rather than a doublet of isomers.
-
Workup: Upon completion, remove the fluorinated solvent under reduced pressure (Note: TFE and HFIP can often be recovered and recycled).
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the single desired regioisomer.
Protocol B: One-Pot Regioselective Synthesis from Hydrazones and Nitroolefins[2]
This protocol utilizes protic solvents to drive the cycloaddition pathway over Michael addition.
-
Preparation: In a reaction vial, combine the N-monosubstituted hydrazone (1.0 equiv) and the nitroolefin (1.2 equiv).
-
Solvent Addition: Add Methanol (MeOH) to achieve a 0.1 M to 0.2 M concentration. Critical: Do not substitute with acetonitrile or toluene.
-
Reaction: Stir the mixture at room temperature or mild heating (depending on substrate sterics) until the intermediate nitropyrazolidine forms and subsequently eliminates to the pyrazole. Validate completion via the disappearance of the hydrazone starting material on TLC.
-
Isolation: Concentrate the mixture under vacuum.
-
Purification: Purify via standard silica gel chromatography.
Protocol C: Regioselective N1-Alkylation of 3-Substituted Pyrazoles[3]
This protocol uses specific ion-pairing dynamics to force steric-directed alkylation.
-
Preparation: Dissolve the 3-substituted 1H-pyrazole (1.0 equiv) in anhydrous DMSO (0.2 M).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir for 15 minutes at room temperature to allow for deprotonation and ion separation.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Stir at room temperature for 4-12 hours.
-
Workup: Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate.
Pathway Visualizations
The following diagrams illustrate the logical flow and divergent pathways dictated by solvent choice.
Solvent-divergent pathways in the reaction of N-monosubstituted hydrazones with nitroolefins.
Base and solvent pairing effects on the regioselective N-alkylation of 3-substituted pyrazoles.
References
-
Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis Source: Organic Letters (ACS Publications) URL:[Link][2]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]
-
Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR Source: ResearchGate URL:[Link][5]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL:[Link][4]
Sources
A Guide to the Structural Validation of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The synthesized molecule, 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, presents a unique set of structural features—a substituted pyrazole ring, an ethyl group, a trifluoromethyl group, and a nitrile moiety. Each of these components contributes to the molecule's overall chemical and physical properties, and ultimately its potential biological activity. Therefore, unambiguous confirmation of its structure is a critical step before proceeding with further studies.
While several analytical techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to reveal through-bond and through-space correlations between atoms, offering a detailed and definitive picture of molecular connectivity.[1][2] This guide will demonstrate the power of a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to elucidate and validate the structure of this pyrazole derivative.
Principles and Rationale for 2D NMR in Structural Elucidation
One-dimensional (1D) NMR (¹H and ¹³C) provides foundational information about the chemical environment of protons and carbons. However, for complex molecules, signal overlap and the absence of direct coupling information can lead to ambiguity.[1] 2D NMR overcomes these limitations by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei.[3]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] This is invaluable for tracing out the spin systems within the molecule, such as the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[5] It provides a clear map of which protons are bonded to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.[5] This is crucial for connecting different molecular fragments and assigning quaternary carbons (carbons with no attached protons), such as the carbons of the pyrazole ring, the nitrile group, and the trifluoromethyl group.[6]
The combination of these three experiments provides a robust and self-validating system for piecing together the complete molecular structure.[7][8]
Experimental Protocol: A Step-by-Step Guide
Sample Preparation:
-
Dissolve approximately 10-15 mg of the synthesized 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter to achieve optimal spectral resolution. The use of deuterated solvents is standard practice to avoid large solvent signals in the ¹H NMR spectrum.[9]
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.[10]
-
¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all carbon signals.
-
COSY: Utilize a standard COSY pulse sequence (e.g., 'cosygpqf'). Set the spectral width to encompass all proton signals in both dimensions.
-
HSQC: Employ a multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3') to differentiate between CH, CH₂, and CH₃ groups.[10] The experiment should be optimized for an average one-bond ¹JCH coupling constant of approximately 145 Hz.[10]
-
HMBC: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf'). Optimize the experiment for a long-range coupling constant of around 8 Hz to observe 2-4 bond correlations.[11]
Data Analysis and Structural Elucidation
The following sections detail the interpretation of the NMR data to confirm the structure of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
¹H and ¹³C NMR Data Summary
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Carbon Type (from HSQC) |
| H5 | ~8.1 | s | C5: ~135 | CH |
| H1' (CH₂) | ~4.3 | q | C1': ~45 | CH₂ |
| H2' (CH₃) | ~1.5 | t | C2': ~15 | CH₃ |
| - | - | - | C3: ~145 (q, ¹JCF ≈ 270 Hz) | C |
| - | - | - | C4: ~95 | C |
| - | - | - | CN: ~115 | C |
| - | - | - | CF₃: ~120 (q, ¹JCF ≈ 270 Hz) | C |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Detailed Interpretation
1. The Ethyl Group:
-
¹H NMR: A quartet integrating to 2H at ~4.3 ppm and a triplet integrating to 3H at ~1.5 ppm are characteristic of an ethyl group.[12] The downfield shift of the quartet indicates its attachment to an electronegative atom (the pyrazole nitrogen).[13]
-
COSY: A clear cross-peak between the quartet at ~4.3 ppm (H1') and the triplet at ~1.5 ppm (H2') confirms their three-bond coupling (³JHH), definitively establishing the ethyl fragment.
-
HSQC: The quartet at ~4.3 ppm correlates to a CH₂ carbon at ~45 ppm (C1'), and the triplet at ~1.5 ppm correlates to a CH₃ carbon at ~15 ppm (C2').
2. The Pyrazole Ring and Substituents:
-
¹H NMR: A singlet at ~8.1 ppm integrating to 1H is assigned to the sole proton on the pyrazole ring (H5).
-
HSQC: This singlet at ~8.1 ppm shows a direct correlation to a CH carbon at ~135 ppm (C5).
-
HMBC: This is the key experiment for assembling the core structure.
-
The H5 proton (~8.1 ppm) will show a crucial three-bond correlation to the quaternary carbon at the 3-position (C3) and a two-bond correlation to the quaternary carbon at the 4-position (C4). This confirms the substitution pattern on the pyrazole ring.
-
The methylene protons of the ethyl group (H1', ~4.3 ppm) will show a three-bond correlation to the C5 carbon (~135 ppm), confirming the N1-substitution of the ethyl group.
-
The H5 proton (~8.1 ppm) will also show a correlation to the nitrile carbon (CN) at ~115 ppm, confirming the position of the nitrile group at C4. The chemical shift of the nitrile carbon is expected in the 110-125 ppm range.[14]
-
The trifluoromethyl group (CF₃) attached to C3 will cause the C3 signal in the ¹³C NMR spectrum to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[15] The chemical shift of the CF₃ carbon itself is typically observed around 120-125 ppm, also as a quartet.[16]
-
The logical workflow for structural elucidation using 2D NMR is visualized below:
Caption: Key HMBC correlations for structural confirmation.
Comparison with Alternative Analytical Techniques
While 2D NMR is exceptionally powerful, a comprehensive validation strategy often involves complementary techniques.
| Technique | Strengths | Limitations | Role in Validation |
| 2D NMR (COSY, HSQC, HMBC) | - Provides unambiguous atom connectivity.<[2]br>- Elucidates complex structures without requiring crystallization. [17] | - Requires a relatively larger amount of pure sample.- Can be time-consuming for data acquisition and analysis. | Primary Method: Definitive structural elucidation and validation. |
| X-ray Crystallography | - Provides the absolute 3D structure with high precision. [6] | - Requires a suitable single crystal, which can be difficult to obtain. | Gold Standard: Absolute confirmation of structure and stereochemistry if a crystal is available. |
| Mass Spectrometry (MS) | - Provides the accurate molecular weight and elemental composition (HRMS).- Fragmentation patterns can offer structural clues. | - Does not provide direct information on atom connectivity or isomerism. | Supportive Role: Confirms molecular formula and provides fragmentation data consistent with the proposed structure. |
| Infrared (IR) Spectroscopy | - Identifies the presence of specific functional groups (e.g., C≡N, C-F). | - Provides limited information on the overall molecular skeleton. | Supportive Role: Confirms the presence of key functional groups. |
Conclusion
The structural validation of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is robustly and unambiguously achieved through the systematic application of 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides a network of correlations that allows for the complete assignment of all proton and carbon signals and confirms the precise connectivity of the molecular fragments. This guide has demonstrated the causality behind the choice of these experiments and provided a detailed workflow for their application and interpretation. While other techniques like mass spectrometry and X-ray crystallography offer valuable complementary information, the 2D NMR data presented here forms the cornerstone of a definitive and trustworthy structural validation for this and other similarly complex small molecules in the drug discovery pipeline.
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Chem Help ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
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Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540–547. Retrieved from [Link]
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Elguero, J., et al. (1985). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles. Magnetic Resonance in Chemistry, 23(9), 757-759. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. Retrieved from [Link]
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Rossé, G., Neidig, P., & Schröder, H. (2002). Automated structure verification of small molecules libraries using 1D and 2D NMR techniques. Methods in Molecular Biology, 201, 123–139. Retrieved from [Link]
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Movassaghi, M., & Hill, M. D. (2008). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Organic letters, 10(16), 3481–3484. Retrieved from [Link]
-
Shinde, S. B., et al. (2015). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry, 27(12), 4611-4614. Retrieved from [Link]
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Retrieved from [Link]
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Begtrup, M., et al. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. Retrieved from [Link]
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Wicky, B. I. M., et al. (2022). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. Retrieved from [Link]
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National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]
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Chem 360. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. Retrieved from [Link]
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Rossé, G., Neidig, P., & Schröder, H. (2002). Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques. In Combinatorial Library Design and Enumerable Chemical Libraries (pp. 123-139). Humana Press. Retrieved from [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-451. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Retrieved from [Link]
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Williamson, R. T., & Mishler, D. M. (2022). The Evolving Landscape of NMR Structural Elucidation. Molecules, 27(5), 1698. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]
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IIT Bombay. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Brown, P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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ResearchGate. (n.d.). Structure Elucidation of a Pyrazolop[18][19]yran Derivative by NMR Spectroscopy. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Appendix D. Experimental Data for Chapter 4. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Bibliomed. (n.d.). SYNTHESIS AND CHARACTERIZATION OF TRIFLUOROMETHYL SUBSTITUTED PYRAZOLE DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]
-
PubMed. (2007, May 24). Structure elucidation of a pyrazolop[18][19]yran derivative by NMR spectroscopy. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1. General methods. Retrieved from [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Comparative analysis of different synthetic routes to trifluoromethyl pyrazoles
An In-Depth Technical Guide and Comparative Analysis of Synthetic Routes to Trifluoromethyl Pyrazoles
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This powerful substituent can dramatically enhance a molecule's metabolic stability, membrane permeability, and target binding affinity due to its high electronegativity and lipophilicity.[1] Among these scaffolds, trifluoromethylated pyrazoles are particularly prominent, featuring in a wide array of pharmaceuticals and crop protection agents.
This guide provides a comparative analysis of the principal synthetic strategies for accessing trifluoromethyl pyrazoles. We will delve into the mechanistic rationale, comparative performance, and practical considerations of each route, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the optimal synthetic pathway.
Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds
This classical and widely adopted approach relies on the condensation reaction between a trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[2][3] It remains a workhorse for pyrazole synthesis due to the general availability of starting materials.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-diketone. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, ultimately leading to a dihydroxypyrazoline intermediate which dehydrates to form the aromatic pyrazole ring.
A primary challenge in this method is controlling regioselectivity when using unsymmetrical 1,3-diketones.[2] The initial site of hydrazine attack is governed by the electronic and steric properties of the substituents on the dicarbonyl compound. The CF₃ group, being strongly electron-withdrawing, typically renders the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial nucleophilic attack.
Caption: [3+2] Cycloaddition pathway using in situ generated nitrile imines.
Performance and Comparison
[3+2] cycloadditions often provide superior regioselectivity compared to classical condensation methods and tolerate a wide range of functional groups. [4]
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Yield (%) | Comments | Ref |
|---|---|---|---|---|---|
| Trifluoroacetohydrazonoyl bromides | Nitroolefins | Mild conditions, base | Good | Highly regioselective for 3-trifluoromethyl-4-substituted pyrazoles. | [5] |
| Trifluoroacetohydrazonoyl bromides | Chalcones (enones) | Et₃N, then MnO₂ oxidation | Excellent | Fully regio- and diastereoselective; solvent-dependent oxidation allows access to different product types. | [3][4] |
| Trifluorodiazoethane (CF₃CHN₂) | Dicyanoalkenes | Ag-catalyzed | Excellent | Allows dual incorporation of CF₃ and cyano groups with excellent regiocontrol. | [6] |
| Trifluoromethyl hydrazonoyl bromides | Trifluoromethyl-substituted alkenes | Base | Moderate to Good | Provides access to 3,5-bis(fluoroalkyl)pyrazoles. | |
Direct C-H Trifluoromethylation
Late-stage functionalization is an increasingly important strategy in drug discovery, allowing for the direct introduction of key groups onto a complex scaffold. Direct C-H trifluoromethylation of a pre-formed pyrazole ring is a modern approach that avoids the need to construct the ring from fluorinated precursors. [1]
Mechanistic Rationale
This method typically involves the generation of trifluoromethyl radicals (CF₃•) from a stable source, such as the Langlois reagent (CF₃SO₂Na), often initiated by an oxidant like ammonium persulfate ((NH₄)₂S₂O₈). [1]The reaction is often mediated by a copper catalyst, which enhances the efficiency of the process. The highly electrophilic CF₃ radical then attacks the electron-rich pyrazole ring. The regioselectivity is governed by the electronic properties of the pyrazole; electron-donating groups direct the radical to specific positions.
Caption: Workflow for direct C-H trifluoromethylation of pyrazoles.
Performance and Comparison
This strategy is exceptionally valuable for late-stage diversification of pyrazole-containing molecules. Its primary advantage is the ability to functionalize complex molecules without de novo ring synthesis.
| Pyrazole Substrate | Trifluoromethylating Agent | Conditions | Yield (%) | Comments | Ref |
| N-Protected Pyrazoles | CF₃SO₂Na (Langlois reagent) | Cu(II) salt, (NH₄)₂S₂O₈, DMSO/H₂O, rt | Up to 90% | Operationally simple, excellent functional group tolerance. Requires electron-rich substrates for high efficiency. | [1] |
Comparative Analysis of Synthetic Routes
| Feature | Cyclocondensation | [3+2] Cycloaddition | Direct C-H Trifluoromethylation |
| Regioselectivity | Often poor with unsymmetrical precursors, leading to isomeric mixtures. [1] | Generally excellent, controlled by frontier molecular orbitals. [4][6] | Dependent on the electronic directing groups on the pyrazole ring. |
| Substrate Scope | Broad for hydrazines; limited by availability of specific 1,3-diketones. | Very broad; wide variety of alkenes, alkynes, and other dipolarophiles can be used. [4] | Excellent for late-stage functionalization of existing pyrazoles; best with electron-rich systems. [1] |
| Operational Simplicity | Can be a simple one-pot reaction, but purification of isomers can be complex. [7] | Often involves in situ generation of the dipole, but generally straightforward. | Very simple, often performed at room temperature with bench-stable reagents. [1] |
| Key Advantage | Utilizes readily available and often inexpensive starting materials. | High control over regiochemistry and access to complex substitution patterns. | Ideal for late-stage modification of complex molecules. |
| Key Disadvantage | Lack of regiocontrol is a significant issue. [2] | Requires synthesis of specific dipole precursors. | Not suitable for de novo synthesis; may not work on electron-deficient pyrazoles. |
Experimental Protocols
Protocol 1: Direct C-H Trifluoromethylation of an N-Protected Pyrazole[1]
This protocol is adapted from the copper-mediated radical trifluoromethylation reported by Cantillo and co-workers.
-
Preparation: To a reaction vial, add the N-protected pyrazole (0.50 mmol, 1.0 equiv), sodium triflinate (CF₃SO₂Na, 117 mg, 0.75 mmol, 1.5 equiv), and copper(II) triflate (Cu(OTf)₂, 18 mg, 0.05 mmol, 0.1 equiv).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 2 mL) and water (0.8 mL) to the vial and stir briefly to ensure dissolution.
-
Initiation: Add ammonium persulfate ((NH₄)₂S₂O₈, 570 mg, 2.50 mmol, 5.0 equiv) in portions at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with saturated aqueous NaHCO₃ and ethyl acetate. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the C-trifluoromethylated pyrazole.
Protocol 2: Cyclocondensation using a Trifluoromethylated 1,3-Diketone[2]
This protocol is a general procedure for the cyclization of a 1,3-dicarbonyl substrate.
-
Preparation: To a solution of a di-Boc protected trifluoromethylhydrazine (1.0 equiv) and the trifluoromethylated 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM), add p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 equiv).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 20–40 °C) for 12 hours. Monitor the reaction for completion using LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to afford the N-CF₃-substituted pyrazole.
Conclusion
The synthesis of trifluoromethyl pyrazoles is a mature field with several robust and reliable methodologies. The classical cyclocondensation route remains a viable option, especially for large-scale syntheses where starting materials are inexpensive, though potential issues with regioselectivity must be addressed. For accessing complex, polysubstituted pyrazoles with high fidelity, [3+2] cycloaddition reactions offer unparalleled control and versatility. Finally, the advent of direct C-H trifluoromethylation provides a powerful tool for late-stage functionalization, enabling rapid diversification of lead compounds in drug discovery programs. The optimal choice of synthetic route is ultimately dictated by the specific target molecule, desired substitution pattern, scalability requirements, and the stage of the research program.
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A Researcher's Guide to the In-Vitro Evaluation of Pyrazole Derivatives Against Cancer Cell Lines
This guide provides a comprehensive overview of the in-vitro testing of pyrazole derivatives, a promising class of heterocyclic compounds that have demonstrated significant potential as anticancer agents.[1][2][3] For researchers, scientists, and drug development professionals, this document outlines the comparative efficacy of various pyrazole analogs against a spectrum of cancer cell lines, details the standard experimental methodologies for cytotoxicity assessment, and explores the underlying molecular mechanisms of action. Our objective is to furnish the scientific community with a robust, data-supported resource to guide future research and development in this critical area of oncology.
The Ascendancy of Pyrazole Scaffolds in Oncology Research
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] In recent years, the focus on pyrazole derivatives as anticancer agents has intensified due to their ability to interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[2][3] Structure-activity relationship (SAR) studies have consistently shown that modifications to the pyrazole ring system can significantly modulate their cytotoxic potency and selectivity against various cancer cell types, making them a versatile platform for the design of novel therapeutics.[1][2][4]
Comparative Cytotoxicity Analysis of Pyrazole Derivatives
The in-vitro efficacy of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activity of selected pyrazole derivatives against a panel of human cancer cell lines, as determined by standard cytotoxicity assays such as the MTT and SRB assays.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | >0.075 | [5] |
| A549 (Lung) | 0.69 | ABT-751 | 3.8 | [5] | |
| MCF-7 (Breast) | - | - | - | [5] | |
| Compound 6 | Various (6 cell lines) | 0.00006 - 0.00025 | - | - | [3] |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [3] |
| Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [3][6] |
| Sorafenib | 1.06 | [3][6] | |||
| Compound 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 | [3] |
| Fused Pyrazole 1 | HepG2 (Liver) | 0.42 | Erlotinib | 10.6 | [6] |
| Fused Pyrazole 2 | HepG2 (Liver) | 0.35 | Erlotinib | 10.6 | [6] |
| Fused Pyrazole 4 | HepG2 (Liver) | 0.53 | Erlotinib | 10.6 | [6] |
| Fused Pyrazole 8 | HepG2 (Liver) | 0.38 | Erlotinib | 10.6 | [6] |
| Fused Pyrazole 11 | HepG2 (Liver) | 0.31 | Erlotinib | 10.6 | [6] |
| Fused Pyrazole 12 | HepG2 (Liver) | 0.45 | Erlotinib | 10.6 | [6] |
| Fused Pyrazole 15 | HepG2 (Liver) | 0.37 | Erlotinib | 10.6 | [6] |
| Pyrazole Derivative 1 | HCT-116 (Colon) | 4.2 | - | - | |
| HepG2 (Liver) | 4.4 | - | - | ||
| MCF-7 (Breast) | 17.8 | - | - |
Note: The data presented is a selection from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Key Experimental Protocols for In-Vitro Cytotoxicity Assessment
The accurate determination of cytotoxic activity is fundamental to the evaluation of any potential anticancer agent. The MTT and Sulforhodamine B (SRB) assays are two of the most widely adopted colorimetric methods for in-vitro cytotoxicity screening.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[2]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental objectives.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[9] The formation of purple formazan crystals will be visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity testing.
SRB Assay Protocol
The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of SRB to bind to protein components of cells that have been fixed to the plate.[10][11]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[3][4]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye.[3] Allow the plates to air dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3][4]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[3]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.[3]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Workflow of the SRB assay for cytotoxicity testing.
Unraveling the Mechanisms of Action
The anticancer activity of pyrazole derivatives often stems from their ability to inhibit key signaling pathways involved in cell cycle progression, proliferation, and angiogenesis.[2][3] Many derivatives have been identified as potent inhibitors of various protein kinases.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two critical RTKs implicated in cancer.[6] Overactivation of EGFR signaling promotes tumor cell proliferation, survival, and metastasis, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8][12][13] Several pyrazole-based compounds have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[3][6]
Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrazole derivatives.
Modulation of Cell Cycle Progression
The cell cycle is tightly regulated by a family of proteins called cyclin-dependent kinases (CDKs).[14] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division. Pyrazole derivatives have been shown to inhibit CDKs, particularly CDK2, which plays a crucial role in the G1/S phase transition.[3][14][15] By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent cancer cell proliferation.
Caption: Pyrazole derivatives inducing cell cycle arrest via CDK2 inhibition.
Conclusion and Future Directions
The body of evidence strongly supports the continued investigation of pyrazole derivatives as a versatile and potent class of anticancer agents. The data collated in this guide highlights their broad-spectrum activity against various cancer cell lines and sheds light on their molecular mechanisms of action. Future research should focus on optimizing the structure of pyrazole scaffolds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in-vivo studies are warranted to validate the promising in-vitro findings and to assess the therapeutic potential of lead compounds in preclinical cancer models. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based cancer therapeutics.
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A Senior Application Scientist's Guide to Cross-Referencing Experimental and Predicted Spectral Data for Pyrazole Structures
For: Researchers, scientists, and drug development professionals.
Introduction: The Synergy of Silicon and Solvent in Structural Elucidation
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals ranging from anti-inflammatory drugs like Celecoxib to antimicrobial agents.[1][2] Its structural versatility, however, presents a significant challenge for unambiguous characterization. Tautomerism, isomerism, and subtle substituent effects can lead to complex spectral data that, when viewed in isolation, may be ambiguous or misleading.
This guide moves beyond the mere acquisition of spectra. It details an integrated, self-validating workflow that marries the tangible reality of experimental spectroscopy with the predictive power of computational chemistry. The core principle is not to treat computational data as a mere confirmation, but as a dynamic tool to question, refine, and ultimately increase confidence in structural assignments. By cross-referencing what we measure in the lab with what we can model in silico, we create a feedback loop that transforms structural elucidation from a linear process into an iterative cycle of hypothesis and verification. This approach is fundamental to ensuring the scientific integrity required for patent applications, publications, and regulatory submissions.
The Integrated Spectroscopic Workflow: A High-Level View
At its heart, the process is a cycle of prediction and confirmation. A proposed molecular structure is the starting point for two parallel but interconnected pathways: experimental measurement and theoretical calculation. The convergence or divergence of the data from these paths provides the basis for structural validation or revision.
Caption: Logic diagram for interpreting IR spectral discrepancies.
Part 3: Mass Spectrometry (MS) - Confirming Mass and Fragmentation
MS provides the molecular weight and, through fragmentation analysis, valuable structural clues that are complementary to NMR and IR data.
Experimental MS: Ionization and Fragmentation
Protocol: A high-resolution mass spectrometry (HRMS) experiment (e.g., using ESI or EI ionization) is essential to confirm the elemental composition of the synthesized pyrazole. The resulting mass-to-charge ratio (m/z) should match the calculated exact mass. The fragmentation pattern provides a fingerprint of the molecule's stability and bond strengths. [3]Common fragmentation pathways for the pyrazole ring involve the loss of N₂ or HCN. [4][5][6]
Computational MS: Predicting Fragmentation
While predicting a full mass spectrum is a complex task, computational chemistry can be used to predict the relative energies of potential fragment ions. By calculating the energies of the parent ion and various plausible fragment ions, one can rationalize the observed fragmentation pattern. For instance, if a major fragment is observed, calculations can help determine which of several possible fragmentation pathways is energetically most favorable.
Cross-Referencing MS Data
-
Molecular Ion: The primary check is the agreement between the experimental m/z of the molecular ion from HRMS and the calculated exact mass of the proposed structure. [3]2. Fragmentation Pathways: The experimentally observed fragments can be compared against known fragmentation patterns for pyrazoles. [5][6]For novel structures, DFT calculations can be used to assess the stability of observed fragment ions, providing theoretical support for the proposed fragmentation mechanism.
Conclusion: An Indispensable Partnership
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Assessing the COX-2 selectivity of trifluoromethyl-pyrazole-carboxamides versus known NSAIDs
Introduction: The Evolution of COX-2 Selectivity
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been a balancing act between mitigating inflammation and avoiding gastrointestinal (GI) toxicity. Traditional NSAIDs non-selectively inhibit both cyclooxygenase-1 (COX-1), which is constitutively expressed and maintains gastric mucosal integrity, and cyclooxygenase-2 (COX-2), the inducible isoform responsible for pro-inflammatory prostaglandins 1. The discovery of the COX-2 side pocket—accessible due to the substitution of an isoleucine in COX-1 with a smaller valine at position 523 in COX-2—paved the way for selective inhibitors (coxibs).
Recently, 5-(trifluoromethyl)pyrazole-3-carboxamide derivatives have emerged as a promising new class of NSAID candidates. By leveraging the trifluoromethyl (-CF3) group, these compounds exploit both steric bulk and strong electron-withdrawing properties to anchor tightly within the COX-2 active site 2. As an application scientist, I have observed that replacing the traditional benzenesulfonamide moiety (found in celecoxib) with a carboxamide group can modulate the pharmacokinetic profile and reduce off-target cytotoxicity, making these derivatives highly relevant for next-generation drug development.
Mechanistic Rationale: The Role of the Trifluoromethyl Group
The inclusion of a -CF3 group is not arbitrary. Studies on indomethacin analogs have shown that substituting a simple methyl group with a trifluoromethyl group dramatically shifts the binding kinetics, converting a non-selective inhibitor into a slow, tight-binding, and highly selective COX-2 inhibitor 3. In the context of pyrazole-carboxamides, the -CF3 group directs the molecule into the hydrophobic side pocket of COX-2, while the carboxamide acts as a hydrogen-bond donor/acceptor with key residues at the entrance of the cyclooxygenase channel.
Diagram 1: Arachidonic acid pathway and the targeted inhibition logic of COX-2 selective agents.
Comparative Performance Data: Pyrazole-Carboxamides vs. Reference NSAIDs
To objectively evaluate the efficacy of these novel derivatives, we must compare their half-maximal inhibitory concentrations (IC50) against established NSAIDs. The data below summarizes the in vitro inhibitory activity of synthesized 5-(trifluoromethyl)pyrazole-3-carboxamide derivatives (Compounds 3b, 3d, and 3g) against human recombinant COX-2 and ovine COX-1, benchmarked against Ketoprofen and Celecoxib 4.
| Compound / Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 / COX-2) |
| Compound 3b | 0.46 | 3.82 | 0.12 |
| Compound 3d | 5.61 | 4.92 | 1.14 |
| Compound 3g | 4.45 | 2.65 | 1.68 |
| Ketoprofen | 0.355 | 0.164 | 2.16 |
| Celecoxib | 15.0 | 0.04 | 375.0 |
Data Interpretation: While Compound 3g demonstrates a favorable COX-2 IC50 (2.65 µM) and a moderate Selectivity Index (1.68) compared to its structural peers, it does not reach the extreme selectivity of Celecoxib (SI = 375). However, extreme COX-2 selectivity has been historically linked to adverse cardiovascular events (e.g., Rofecoxib) 5. A balanced inhibition profile, coupled with the low cytotoxicity observed in normal cell lines for these carboxamide derivatives, presents a compelling case for their development as safer alternatives.
Experimental Methodologies: A Self-Validating Testing System
A fundamental principle in drug discovery is that in vitro recombinant enzyme assays must be validated by ex vivo physiological models. Recombinant assays provide pure kinetic data, but they lack the complex protein-binding dynamics of human plasma. Therefore, I mandate a two-tiered protocol system for accurate selectivity validation.
Protocol 1: In Vitro Fluorometric COX Inhibition Assay
Causality: We utilize ovine COX-1 and human recombinant COX-2 because ovine COX-1 shares high sequence homology with human COX-1, particularly at the catalytic site, ensuring reliable and translatable binding kinetics 2.
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Compound Incubation: Add the trifluoromethyl-pyrazole-carboxamide derivatives (dissolved in DMSO) at varying logarithmic concentrations. Incubate at 25°C for 15 minutes to allow for slow, tight-binding equilibrium.
-
Reaction Initiation: Introduce arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) simultaneously.
-
Kinetic Measurement: Measure fluorescence dynamically for 5–10 minutes (Excitation: 535 nm, Emission: 587 nm). The rate of fluorescence increase is directly proportional to COX activity.
-
Data Processing: Calculate IC50 by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Ex Vivo Human Whole Blood Assay (HWBA)
Causality: The HWBA is the gold standard for predicting clinical COX selectivity. It accounts for plasma protein binding and uses endogenous cells. We measure Thromboxane B2 (TXB2) for COX-1 because platelets lack nuclei and cannot be induced to express COX-2. Conversely, we use Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, measuring Prostaglandin E2 (PGE2) as the readout 5.
-
Blood Collection: Draw fresh venous blood from healthy, NSAID-free volunteers. Split into heparinized and non-heparinized aliquots.
-
COX-1 Pathway (Platelet TXB2):
-
Aliquot non-heparinized blood into tubes containing the test compound.
-
Incubate at 37°C for 1 hour to allow blood to clot. Thrombin generation during clotting activates platelets, driving COX-1 mediated TXB2 synthesis.
-
Centrifuge to isolate serum and quantify TXB2 via ELISA.
-
-
COX-2 Pathway (Monocyte PGE2):
-
Aliquot heparinized blood into tubes containing the test compound and 10 µg/mL LPS.
-
Incubate at 37°C for 24 hours. LPS stimulates monocytes to express COX-2, synthesizing PGE2.
-
Centrifuge to isolate plasma and quantify PGE2 via ELISA.
-
Diagram 2: Ex vivo Human Whole Blood Assay workflow for validating COX-1 and COX-2 inhibition.
Conclusion & Translational Outlook
The transition from traditional NSAIDs to highly selective coxibs solved GI toxicity but introduced complex cardiovascular risks. The current evaluation of trifluoromethyl-pyrazole-carboxamides reveals an optimal middle ground: compounds that exhibit targeted COX-2 inhibition driven by the unique sterics of the -CF3 group, but with a balanced selectivity index that may mitigate the adverse effects seen with extreme COX-2 specificity. Rigorous validation through both recombinant and whole-blood assays remains critical for translating these molecules from the bench to the clinic.
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Oxford Academic - Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2.1
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BMC Chemistry (PubMed) - Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.2
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ACS Medicinal Chemistry Letters - The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.3
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BenchChem - A Comparative Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide Derivatives as Cyclooxygenase (COX) Inhibitors.4
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A Senior Application Scientist's Guide to Validating Mechanism of Action: A Comparison of Biochemical and Cellular Assays
In the intricate journey of drug discovery, identifying a "hit" compound is merely the first step. The true challenge lies in understanding how it works. This is the crucial process of validating the Mechanism of Action (MOA), a rigorous investigation that transforms a promising molecule into a viable therapeutic candidate. A poorly defined MOA is a significant contributor to late-stage clinical trial failures.[1][2] Therefore, generating a robust data package that confirms a compound's intended biological activity is paramount.
This guide provides an in-depth comparison of the two primary pillars of MOA validation: biochemical and cellular assays. We will move beyond simple protocol descriptions to explore the causal logic behind experimental choices, emphasizing how to build a self-validating and cohesive data story. As researchers, scientists, and drug development professionals, our goal is not just to generate data, but to build a compelling, evidence-based case for a drug candidate's efficacy and specificity.
The Fundamental Divide: In Vitro Purity vs. In Vivo Relevance
The core of MOA validation rests on a complementary, two-pronged approach. We must first demonstrate direct interaction with the intended target in a controlled environment and then confirm that this interaction translates to the desired biological effect within the complex milieu of a living cell.
-
Biochemical Assays: These assays are performed in vitro using purified components, such as a recombinant target protein and the test compound.[1] Their power lies in providing a clean, unambiguous measurement of direct molecular interactions—binding affinity, kinetics, or enzymatic inhibition—free from the complexities of cellular systems.[1][3]
-
Cellular Assays: These assays are conducted in living cells, offering a more physiologically relevant context.[4] They are essential for confirming that a compound can permeate the cell membrane, engage its target in the crowded intracellular environment, and elicit the intended downstream signaling cascade and phenotypic response.[1][5]
Often, a discrepancy is observed between the potency measured in biochemical assays and that seen in cellular assays.[6] This is not a failure of the assays, but rather a critical piece of the puzzle, providing insights into factors like cell permeability, target accessibility within protein complexes, or the influence of cellular cofactors and ATP concentrations.[5][6]
Part 1: The Biochemical Approach — Probing Direct Molecular Interactions
Biochemical assays are the bedrock of target-based drug discovery, providing the initial, direct proof of a compound's interaction with its intended target.[2]
Key Biochemical Assays for MOA Validation
-
Target Binding Assays: These assays directly measure the physical interaction between a compound and its target protein.
-
Surface Plasmon Resonance (SPR): A label-free, real-time technique that has become a cornerstone of biophysical screening.[7][8] SPR measures changes in the refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (target protein).[7][9] Its primary strength is the ability to determine not just the binding affinity (KD), but also the kinetic rates of association (ka) and dissociation (kd).[10] A slow dissociation rate, or long residence time, is often correlated with prolonged target occupancy and better clinical efficacy.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly versatile plate-based technique. For MOA studies, a competitive ELISA format is often used to determine a compound's half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target's activity or binding.[11][12]
-
-
Enzyme Activity Assays: If the target is an enzyme, these assays measure how the compound affects its catalytic activity. They are essential for identifying inhibitors, activators, and modulators and provide quantitative kinetic data.[3]
Comparative Analysis of Key Biochemical Assays
| Assay Type | Primary Output | Throughput | Key Advantage | Causality Insight |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (ka, kd) | Medium | Provides real-time kinetic data (residence time).[10] | Directly quantifies the dynamics of the drug-target interaction. |
| Competitive ELISA | IC50 | High | Highly adaptable, well-established, and high-throughput. | Measures the functional consequence of binding (inhibition) in a simplified system. |
| Enzyme Activity Assays | IC50, Ki, Mode of Inhibition | High | Directly measures modulation of the target's biological function. | Determines if the compound is a competitive, non-competitive, or allosteric inhibitor.[13] |
Experimental Workflow: A Foundational Approach
A logical workflow is critical for generating reliable biochemical data. Below is a generalized workflow for a competitive ELISA designed to determine a compound's IC50 value.
Caption: Generalized workflow for a competitive ELISA to determine IC50.
Protocol Spotlight: Competitive ELISA for IC50 Determination
This protocol is a self-validating system when proper controls are included. The inclusion of a standard curve, positive and negative controls, and vehicle-only wells ensures that the assay is performing correctly and that the observed inhibition is due to the compound of interest.
-
Plate Coating: Coat a 96-well microtiter plate with the capture antibody or target antigen diluted in a suitable buffer (e.g., PBS). Incubate overnight at 4°C.[11]
-
Washing: Aspirate the coating solution and wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[14]
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding. Incubate for at least 1-2 hours at room temperature.[12]
-
Compound Preparation: Prepare serial dilutions of the test compound. Also prepare a "no inhibitor" control.
-
Competitive Reaction: Add the diluted test compounds and a fixed concentration of the labeled competitor antigen to the wells. Incubate for 2 hours at room temperature.[11]
-
Washing: Repeat the wash step as in step 2.
-
Detection: If using a secondary antibody, add the enzyme-conjugated detection antibody and incubate for 1 hour at room temperature.[11]
-
Substrate Addition: Wash the plate again. Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stopping the Reaction: Add a stop solution to each well.[14]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the compound concentration and fit the data using non-linear regression to determine the IC50 value.[11]
Part 2: The Cellular Approach — Confirming MOA in a Biological Context
While biochemical assays confirm a direct interaction, they don't guarantee activity in a living system.[15] Cellular assays bridge this crucial gap, providing evidence of target engagement and downstream functional consequences in a physiologically relevant environment.[4][16]
Key Cellular Assays for MOA Validation
-
Target Engagement Assays: These assays confirm that the drug binds to its intended target within the cell.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[17] In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry.[18] An increase in the amount of soluble protein at higher temperatures in drug-treated cells is direct evidence of target engagement.[19]
-
-
Signaling Pathway Analysis: These assays measure the downstream effects of target engagement.
-
Western Blotting: A cornerstone technique used to detect and quantify specific proteins in a sample.[20] For MOA validation, Western blotting is invaluable for assessing changes in the phosphorylation state of downstream signaling proteins.[21][22] For example, if a compound inhibits a kinase, a Western blot can confirm reduced phosphorylation of that kinase's known substrate.[23]
-
Reporter Gene Assays: These assays are powerful tools for studying the regulation of gene expression.[24][25] A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is regulated by a specific signaling pathway.[26] If a compound modulates this pathway, it will lead to a measurable change in the expression of the reporter gene, providing a quantitative readout of pathway activity.[25][27]
-
-
Phenotypic Assays: These assays measure the ultimate biological outcome of the drug's action.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of a compound on cell proliferation and cytotoxicity.[28] For an anti-cancer drug, for example, a decrease in cell viability would be the expected phenotypic outcome. The number of viable cells is proportional to a measurable signal, such as the conversion of a substrate into a colored or luminescent product.[28][29]
-
Comparative Analysis of Key Cellular Assays
| Assay Type | Primary Output | Throughput | Key Advantage | Causality Insight |
| CETSA | Thermal Shift (Target Stabilization) | Low to Medium | Provides direct evidence of target engagement in intact cells without labels.[19][30] | Confirms the compound reaches and binds its intracellular target. |
| Western Blot | Protein expression/phosphorylation levels | Low | Specific and provides molecular weight information.[31] | Visualizes the direct downstream consequences of target modulation on the signaling cascade. |
| Reporter Gene Assay | Reporter protein expression (luminescence, fluorescence) | High | Highly sensitive and quantitative measure of transcriptional activity.[32] | Links target engagement to the regulation of gene expression. |
| Cell Viability Assay | Cell number/metabolic activity | High | Measures the overall phenotypic outcome. | Confirms the drug's ultimate intended effect on cell fate (e.g., death, growth arrest). |
Experimental Workflow: Validating a Signaling Pathway
The following workflow illustrates how Western blotting can be used to validate the effect of a compound on a specific signaling event, such as protein phosphorylation.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Protocol Spotlight: Western Blot for Phospho-Protein Analysis
A well-executed Western blot includes critical controls for data validation. A loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading across lanes. Furthermore, probing a parallel blot with an antibody for the total protein of interest confirms that any observed decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the overall protein level.[23]
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with the test compound for the desired time. If applicable, stimulate the pathway of interest. Wash cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein from each sample with SDS-PAGE sample buffer and heat to 95-100°C for 5 minutes.[20]
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[22]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the phosphorylated protein of interest) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to a loading control.
Part 3: Synthesizing the Evidence — A Multi-Assay Approach for a Cohesive MOA
Neither biochemical nor cellular assays alone can fully validate a mechanism of action.[33] True confidence comes from integrating data from multiple, orthogonal assays to build a logical and compelling narrative.[13]
Consider a hypothetical scenario of validating a novel kinase inhibitor, "Compound X," which is designed to target "Kinase A" in the "Pathway Z" signaling cascade.
Caption: Integrated validation of a kinase inhibitor's Mechanism of Action.
The Data Story:
-
Direct Binding (SPR): An SPR assay demonstrates that Compound X binds directly to purified Kinase A with high affinity (e.g., a low nanomolar KD).
-
Functional Inhibition (Kinase Activity Assay): An in vitro kinase assay confirms that this binding is functionally relevant, showing that Compound X inhibits the enzymatic activity of Kinase A with a potent IC50.
-
Intracellular Target Engagement (CETSA): A CETSA experiment in relevant cancer cells shows a positive thermal shift for Kinase A in the presence of Compound X, proving that the compound enters the cells and binds to its intended target.
-
Pathway Modulation (Western Blot): A Western blot analysis of lysates from Compound X-treated cells reveals a dose-dependent decrease in the phosphorylation of Substrate B, the known downstream target of Kinase A.
-
Phenotypic Outcome (Cell Viability Assay): Finally, a cell viability assay demonstrates that treatment with Compound X leads to a dose-dependent decrease in cancer cell proliferation.
This multi-assay cascade provides a robust, self-validating narrative. Each step logically follows the last, moving from direct molecular interaction to the ultimate cellular phenotype, leaving little doubt as to the true mechanism of action of Compound X.
Conclusion
Validating the mechanism of action is a cornerstone of successful drug development, requiring a meticulous, multi-faceted experimental approach. By strategically combining the precision of biochemical assays with the physiological relevance of cellular assays, researchers can build a powerful, evidence-based case for their therapeutic candidate. This integrated strategy does more than just generate data; it provides the mechanistic confidence needed to de-risk clinical development and guide data-driven decisions, ultimately accelerating the journey from a promising compound to an effective medicine.[15][16]
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